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  • Product: 4-(1-Propylpiperidin-4-yl)morpholine

Core Science & Biosynthesis

Foundational

Toxicological Profiling and LD50 Estimation of 4-(1-propylpiperidin-4-yl)morpholine: A Comprehensive Read-Across and Experimental Guide

Executive Summary 4-(1-propylpiperidin-4-yl)morpholine is a specialized bicyclic tertiary amine comprising a piperidine core N-alkylated with a propyl group, substituted at the 4-position with a morpholine ring. This str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-propylpiperidin-4-yl)morpholine is a specialized bicyclic tertiary amine comprising a piperidine core N-alkylated with a propyl group, substituted at the 4-position with a morpholine ring. This structural motif is highly relevant in the synthesis of neuroactive agents, targeted kinase inhibitors, and specialized chemical intermediates.

Because highly specific, empirical in vivo toxicity data for this exact chemical entity is not universally cataloged in standard regulatory databases, toxicologists must employ predictive toxicology and read-across methodology . By analyzing its constituent pharmacophores—4-morpholinopiperidine[1] and 1-propylpiperidine[2]—we can accurately model its hazard profile, predict its Lethal Dose 50 (LD50), and design self-validating experimental protocols for empirical verification.

Structural Analysis & Pharmacophore Breakdown

The toxicity profile of 4-(1-propylpiperidin-4-yl)morpholine is dictated by the synergistic effects of its three primary structural components:

  • The Morpholine Ring: Known for its susceptibility to oxidative metabolism. Hepatic cytochrome P450 (CYP) enzymes can catalyze morpholine ring-opening or oxidation, leading to reactive intermediates that cause oxidative stress and potential hepatotoxicity. It is also a known respiratory and ocular irritant[1].

  • The Piperidine Core: A common pharmacophore in neuroactive drugs. It provides a basic nitrogen that is readily protonated at physiological pH, influencing tissue distribution and binding affinity to various central nervous system (CNS) receptors.

  • The N-Propyl Substitution: The addition of the lipophilic propyl chain significantly increases the molecule's partition coefficient (LogP) compared to the unalkylated 4-morpholinopiperidine[2]. This enhanced lipophilicity facilitates rapid penetration of the Blood-Brain Barrier (BBB), shifting the primary acute toxicity risk from peripheral irritation to CNS modulation (e.g., respiratory depression or neurotoxicity).

Predictive Toxicity Profile & GHS Classification

Based on structural analogs, the unalkylated precursor 4-morpholinopiperidine (CAS 53617-35-9) is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) primarily affecting the respiratory tract[1].

When the N-propyl group is introduced, the systemic toxicity profile changes:

  • Acute Toxicity: The increased bioavailability and CNS penetration lower the threshold for acute systemic toxicity. Symptoms of overexposure are predicted to include severe mucosal irritation, followed by CNS depression, ataxia, and potential respiratory failure.

  • Hepatotoxicity: Chronic exposure poses a risk of liver damage due to the metabolic burden of N-dealkylation (stripping the propyl group) and subsequent morpholine ring oxidation.

Mechanistic Pathway of Toxicity

ToxicityPathway Parent 4-(1-propylpiperidin-4-yl)morpholine (Highly Lipophilic) CYP Hepatic CYP450 Metabolism Parent->CYP Systemic Circulation BBB Blood-Brain Barrier (BBB) Penetration Parent->BBB High Lipid Solubility Dealkyl N-Dealkylation (4-morpholinopiperidine) CYP->Dealkyl CYP3A4 / CYP2D6 Oxidation Morpholine Ring Oxidation (Reactive Intermediates) CYP->Oxidation CYP2C9 CNS CNS Toxicity / Neurotoxicity (Target Organ) BBB->CNS Receptor Interaction Hepato Hepatotoxicity & Oxidative Stress Dealkyl->Hepato Accumulation Oxidation->Hepato Covalent Binding

Metabolic and toxicological pathway of 4-(1-propylpiperidin-4-yl)morpholine.

Quantitative Data: LD50 Estimation via Read-Across

To establish a highly probable LD50 range for 4-(1-propylpiperidin-4-yl)morpholine, we analyze the empirical LD50 values of its closest structural neighbors. The addition of the propyl group generally increases toxicity (lowers the LD50) relative to the base piperidine due to enhanced cellular permeability.

Table 1: Comparative LD50 Data of Structural Analogs
CompoundCAS NumberRoute & SpeciesEmpirical LD50Relevance to Target Molecule
4-Morpholinopyridine 2767-91-1Oral, Mouse~350 mg/kg[3]Shares the morpholine-heterocycle motif; baseline for oral toxicity.
N-Methylpiperidine 626-67-5Intraperitoneal, Mouse400 mg/kg[4]Demonstrates baseline toxicity of alkylated piperidines.
Ropivacaine (HCl) 1171177-80-2Parenteral, Rat56 mg/kg[5]Contains a 1-propylpiperidine moiety; highlights high systemic toxicity when bypassing first-pass metabolism.

Estimated LD50 for 4-(1-propylpiperidin-4-yl)morpholine: Based on the read-across data, the predicted Oral LD50 in rats is between 200 mg/kg and 400 mg/kg . This places the compound in GHS Acute Toxicity Category 3 or 4 (Toxic/Harmful if swallowed).

Experimental Workflows: Empirical Validation Protocols

To move from predictive toxicology to empirical validation, researchers must utilize self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: In Vitro Hepatotoxicity (Multiplexed MTT/LDH Assay)

Causality Rationale: Morpholine derivatives can cause transient metabolic stalling without immediate cell death. Relying solely on an MTT assay (which measures mitochondrial respiration) can yield false-positive toxicity results. By multiplexing MTT with an LDH (Lactate Dehydrogenase) release assay, you can differentiate between reversible metabolic inhibition (MTT drop, no LDH release) and true necrotic membrane rupture (MTT drop, high LDH release).

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-(1-propylpiperidin-4-yl)morpholine in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Prepare a serial dilution ranging from 1 µM to 1000 µM.

  • Exposure: Aspirate media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control for necrosis (e.g., 1% Triton X-100). Incubate for 48 hours.

  • LDH Quantification (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add LDH assay reagent, incubate in the dark for 30 minutes, and measure absorbance at 490 nm.

  • MTT Quantification (Metabolic Activity): Add 10 µL of MTT reagent (5 mg/mL) to the original plate containing the cells. Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate the IC50 for both assays. A significant left-shift in the MTT IC50 compared to the LDH IC50 indicates mitochondrial uncoupling prior to cell death.

Protocol 2: In Vivo Acute Toxicity (OECD TG 423 - Acute Toxic Class Method)

Causality Rationale: The traditional LD50 test requires large numbers of animals and causes significant suffering. OECD Test Guideline 423 uses a step-wise procedure with minimal animals (3 per step). Because our read-across predicts an LD50 between 200–400 mg/kg, we strategically select 300 mg/kg as the starting dose to minimize unnecessary testing steps.

Step-by-Step Methodology:

  • Animal Preparation: Select 3 healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing.

  • Dosing: Formulate the compound in an aqueous vehicle (e.g., 0.5% methylcellulose) if forming a hydrochloride salt, or a lipid vehicle if used as a free base. Administer a single oral gavage dose of 300 mg/kg .

  • Observation Window: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for tremors, convulsions, salivation, lethargy, and coma (indicators of BBB penetration and CNS toxicity).

  • Decision Logic:

    • If 0 or 1 animal dies: The substance is likely in GHS Category 4. Repeat the 300 mg/kg dose with 3 new animals to confirm.

    • If 2 or 3 animals die: The substance is more toxic than predicted (GHS Category 3). The next step is to test a lower dose cohort at 50 mg/kg.

  • Necropsy: At the end of 14 days, euthanize surviving animals. Perform gross pathology on the liver and kidneys to check for morpholine-induced oxidative necrosis.

References

  • PubChem (NIH). "4-Morpholinopiperidine | C9H18N2O | CID 795724 - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

  • PubChem (NIH). "1-Propylpiperidine | C8H17N | CID 21644 - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 4-(1-Propylpiperidin-4-yl)morpholine: A Technical Whitepaper

Executive Summary In central nervous system (CNS) drug discovery, the 4-(1-propylpiperidin-4-yl)morpholine (4-PPM) scaffold is a highly versatile, lipophilic dibasic fragment frequently utilized in the design of neurothe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the 4-(1-propylpiperidin-4-yl)morpholine (4-PPM) scaffold is a highly versatile, lipophilic dibasic fragment frequently utilized in the design of neurotherapeutics (e.g., histamine H3 antagonists and PARP inhibitors)[1],[2]. As a Senior Application Scientist, I frequently encounter this motif when optimizing compounds for neurological targets. While its physicochemical properties suggest excellent passive diffusion, its dibasic nature introduces complex intracellular partitioning dynamics.

This whitepaper provides an in-depth mechanistic analysis of 4-PPM's blood-brain barrier (BBB) permeability, detailing the causality behind its pharmacokinetic behavior and providing field-proven, self-validating experimental workflows to accurately quantify its CNS exposure.

Physicochemical Profiling & CNS MPO

To understand how 4-PPM interacts with the BBB, we must first deconstruct its molecular properties. The Central Nervous System Multiparameter Optimization (CNS MPO) algorithm is the industry standard for predicting the probability of successful brain penetration[3],[4].

ParameterPredicted Value for 4-PPMImplication for BBB Permeability
Molecular Weight (MW) 212.33 g/mol Highly favorable (< 400 Da); minimizes steric hindrance during lipid bilayer traversal.
cLogP ~1.8 - 2.2Optimal lipophilicity for partitioning into the endothelial cell membrane.
Topological Polar Surface Area (TPSA) ~15.7 ŲExcellent; well below the 90 Ų threshold, indicating minimal desolvation energy required[3].
pKa (Piperidine / Morpholine) ~10.0 / ~7.5Dibasic nature leads to a predominantly cationic state at physiological pH (7.4).
CNS MPO Score > 5.0 (out of 6.0)High probability of passive CNS penetration[5].

The Causality of the MPO Score: The low TPSA and optimal cLogP of 4-PPM drive rapid transcellular diffusion. However, the high pKa of the N-propyl piperidine nitrogen dictates that the molecule exists primarily as a protonated cation in the blood. This cationic amphiphilic nature is a double-edged sword: it enhances affinity for phospholipid membranes but simultaneously triggers active efflux mechanisms.

Mechanisms of BBB Permeability

The net delivery of 4-PPM to the brain extracellular fluid (ECF) is governed by three competing mechanisms:

  • Passive Transcellular Diffusion: The un-ionized fraction of 4-PPM rapidly diffuses across the tight junctions of the brain microvascular endothelial cells. The propyl chain provides the exact steric bulk and lipophilicity needed to disrupt local lipid packing, facilitating entry.

  • Active Efflux (P-glycoprotein Liability): The protonated piperidine nitrogen is a classic pharmacophore for P-glycoprotein (P-gp / MDR1 / ABCB1)[6]. As 4-PPM enters the endothelial lipid bilayer, it is intercepted by the transmembrane domains of P-gp and actively extruded back into the systemic circulation[7].

  • Lysosomal Trapping: Endothelial cells and neurons contain acidic lysosomes (pH ~4.5). Because 4-PPM is highly basic, it diffuses into lysosomes, becomes dicationic, and is trapped. This artificially inflates total brain tissue binding ( Vu,brain​ ) without contributing to the pharmacologically active free drug concentration in the ECF.

BBB_Mechanisms Blood Blood Compartment (pH 7.4) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Un-ionized 4-PPM) Brain Brain ECF (Target Site) Endothelial->Brain Passive Diffusion Lysosome Lysosome (pH 4.5 - Trapping) Endothelial->Lysosome Protonation & Trapping Pgp P-gp Efflux Pump Endothelial->Pgp Substrate Binding (Protonated 4-PPM) Pgp->Blood Active Efflux

Fig 1: Competing transport and trapping mechanisms of 4-PPM at the blood-brain barrier.

Self-Validating Experimental Workflows

Protocol 1: PAMPA-BBB (Isolating Passive Permeability)

Causality: To evaluate purely passive transcellular diffusion, we must strip away active transporters. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) modified with porcine brain lipid to mimic the exact phospholipid composition of the human BBB[8],[9]. Self-Validation: The assay must include high (Verapamil) and low (Atenolol) permeability reference standards to confirm membrane integrity.

  • Lipid Preparation: Dissolve 20 mg of porcine polar brain lipid (PBL) in 1 mL dodecane[9].

  • Membrane Coating: Apply 4 µL of the PBL solution to the porous filter of the donor microplate.

  • Donor Assembly: Dilute 4-PPM to 10 µM in pH 7.4 phosphate buffer and add to the donor wells.

  • Incubation: Assemble the sandwich with the acceptor plate (containing blank pH 7.4 buffer) and incubate for 4 hours at 25°C.

  • Quantification: Analyze donor and acceptor compartments via LC-MS/MS. A calculated effective permeability ( Pe​ ) > 4.0 × 10⁻⁶ cm/s confirms 4-PPM is highly permeable[10].

Protocol 2: MDCK-MDR1 Transwell Assay (Quantifying Efflux Liability)

Causality: Because 4-PPM is a basic amine, it is a prime candidate for P-gp efflux. We use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene to isolate this variable[7],[11]. Self-Validation: Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) with and without a specific P-gp inhibitor (e.g., Elacridar) ensures the efflux is explicitly P-gp mediated[6].

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts at 60,000 cells/cm²[11].

  • Barrier Integrity: Culture for 3-4 days until Transepithelial Electrical Resistance (TEER) exceeds 600 Ω·cm²[6].

  • Dosing: Apply 10 µM 4-PPM to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Inhibition Control: Run parallel wells containing 10 µM Elacridar.

  • Analysis: Incubate for 90 minutes at 37°C, sample both compartments, and calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[12]. An ER > 2.0 indicates 4-PPM is a P-gp substrate[7].

Protocol 3: In Vivo Equilibrium Dialysis ( Kp,uu,brain​ )

Causality: Measuring total brain concentration ( Kp​ ) is a critical error for lipophilic bases like 4-PPM, as it ignores lysosomal trapping and non-specific lipid binding. We must determine the unbound, pharmacologically active fraction ( Kp,uu,brain​ )[13],[14]. Self-Validation: Mass balance recovery checks during dialysis are mandatory to ensure 4-PPM isn't adhering to the dialysis membrane.

  • In Vivo Dosing: Administer 4-PPM to murine models via steady-state infusion to achieve pharmacokinetic equilibrium[15].

  • Tissue Harvesting: Collect plasma and perfuse the brain with saline to remove residual vascular blood.

  • Homogenization: Homogenize brain tissue in a 1:3 ratio with PBS.

  • Equilibrium Dialysis: Place plasma and brain homogenate into the donor chambers of a Rapid Equilibrium Dialysis (RED) device. Place blank PBS in the receiver chambers. Incubate at 37°C for 4-6 hours.

  • Calculation: Quantify via LC-MS/MS to determine unbound fractions ( fu,plasma​ and fu,brain​ ). Calculate the true extent of delivery: Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) .

Workflow Synthesis 4-PPM Synthesis & QC PAMPA PAMPA-BBB (Passive Permeability) Synthesis->PAMPA MDCK MDCK-MDR1 Assay (Efflux Ratio) Synthesis->MDCK InVivo In Vivo PK (Mice/Rats) (Total Brain/Plasma) PAMPA->InVivo If Pe > 4.0 x 10^-6 cm/s MDCK->InVivo If ER < 2.0 Dialysis Equilibrium Dialysis (fu,brain & fu,plasma) InVivo->Dialysis Kp Calculate Kp,uu,brain (Free Drug Exposure) Dialysis->Kp

Fig 2: Sequential experimental workflow for determining the true CNS exposure of 4-PPM.

Conclusion

The 4-(1-propylpiperidin-4-yl)morpholine scaffold possesses near-perfect physicochemical properties for passive transcellular diffusion across the blood-brain barrier. However, its dibasic nature guarantees interactions with active efflux transporters and intracellular acidic compartments. By utilizing the sequential, self-validating workflow of PAMPA-BBB, MDCK-MDR1, and in vivo equilibrium dialysis, researchers can accurately quantify the true unbound brain exposure ( Kp,uu,brain​ ) of this motif, preventing late-stage attrition in CNS drug development.

References

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.[Link]

  • Di, L., et al. (2009). Comparison of blood–brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of Pharmaceutical Sciences.[Link]

  • Hammarlund-Udenaes, M., et al. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research.[Link]

Sources

Foundational

receptor binding affinity of 4-(1-propylpiperidin-4-yl)morpholine

An In-depth Technical Guide to the Receptor Binding Affinity of 4-(1-propylpiperidin-4-yl)morpholine Introduction 4-(1-propylpiperidin-4-yl)morpholine is a synthetic molecule featuring a central piperidine ring substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 4-(1-propylpiperidin-4-yl)morpholine

Introduction

4-(1-propylpiperidin-4-yl)morpholine is a synthetic molecule featuring a central piperidine ring substituted with a propyl group on the nitrogen and a morpholine ring at the 4-position. Its structural scaffold is of significant interest in medicinal chemistry, as related piperidine and morpholine derivatives are known to interact with a variety of receptors in the central nervous system (CNS).[1][2] Understanding the receptor binding profile of this specific compound is crucial for elucidating its potential pharmacological effects and guiding its development as a therapeutic agent or research tool.

This technical guide provides a comprehensive overview of the known and predicted . Due to the limited publicly available data on this specific N-propyl derivative, this guide will leverage data from its parent compound, 4-(piperidin-4-yl)morpholine, and analyze structure-activity relationships (SAR) from related molecules to build a predictive affinity profile. A key focus will be on the sigma-1 receptor (σ1R), a primary target for the parent compound.[3][4]

Predicted Receptor Binding Profile and Selectivity

Primary Target: Sigma-1 Receptor (σ1R)

The parent compound, 4-(piperidin-4-yl)morpholine, has been shown to exhibit moderate affinity for the sigma-1 receptor.

CompoundReceptorBinding Affinity (Ki)
4-(piperidin-4-yl)morpholineSigma-1 (σ1)136.05 nM

Data from related compounds in published studies.[3][4]

The introduction of an N-propyl group to the piperidine nitrogen is a critical modification that is expected to modulate this binding affinity. Structure-activity relationship studies on various piperidine-based sigma-1 receptor ligands have shown that the nature of the N-substituent plays a significant role in determining potency.[5][6] In many cases, small alkyl substituents like a propyl group can enhance binding affinity compared to the unsubstituted parent compound. Therefore, it is plausible that 4-(1-propylpiperidin-4-yl)morpholine will exhibit a higher affinity for the sigma-1 receptor than its parent compound.

Potential Off-Target Receptors

The piperidine and morpholine scaffolds are present in ligands for various other CNS receptors.[1][2] Therefore, it is important to consider the potential for 4-(1-propylpiperidin-4-yl)morpholine to bind to other targets, which would define its selectivity profile.

  • Dopamine Receptors: Certain piperidine derivatives show affinity for dopamine receptors, particularly the D2 and D3 subtypes.[7][8] However, studies on related N-benzyl-substituted piperidines have shown that they can be highly selective for sigma-1 receptors with negligible affinity for D2 and D3 receptors.[6]

  • Serotonin Receptors: The 4-substituted piperidine motif is also found in ligands for various serotonin (5-HT) receptors.[9][10][11] The affinity for these receptors would need to be experimentally determined to assess the selectivity of 4-(1-propylpiperidin-4-yl)morpholine.

Without direct experimental data, the selectivity profile remains predictive. However, based on the high selectivity observed for some related N-substituted piperidines for the sigma-1 receptor, it is reasonable to hypothesize that this may be the primary target for 4-(1-propylpiperidin-4-yl)morpholine.

Deep Dive into the Primary Target: The Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[12][13] It is not a classical G protein-coupled receptor or ion channel but rather an intracellular protein that modulates the function of various other proteins, including ion channels and other receptors.[14]

Signaling and Cellular Function

Upon stimulation by agonist ligands, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then interact with and modulate a variety of "client" proteins.[13][14] This interaction can influence a wide range of cellular processes:

  • Calcium Signaling: The sigma-1 receptor plays a crucial role in regulating calcium flux between the ER and mitochondria, which is vital for cellular energy production and survival.[13]

  • ER Stress Response: By modulating the unfolded protein response, the sigma-1 receptor helps to mitigate cellular stress originating from the endoplasmic reticulum.[13]

  • Neuronal Excitability: It can directly interact with and modulate the activity of various voltage-gated ion channels, thereby influencing neuronal firing rates.[12]

  • Neurotrophic Factor Signaling: Activation of the sigma-1 receptor has been shown to promote neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF).[12]

Given these diverse functions, sigma-1 receptor ligands are being investigated for a wide range of therapeutic applications, including neurodegenerative diseases, psychiatric disorders, and pain.[12][15]

sigma1_signaling cluster_mam Mitochondria-Associated ER Membrane (MAM) s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active BiP Dissociation agonist Agonist Ligand agonist->s1r_bip Binds client_proteins Client Proteins (Ion Channels, Receptors, etc.) s1r_active->client_proteins Interacts with cellular_response Modulation of Cellular Function client_proteins->cellular_response Leads to

Figure 1: Simplified signaling pathway of the Sigma-1 receptor.

Experimental Methodology: Radioligand Binding Assay

To experimentally determine the binding affinity (Ki) of 4-(1-propylpiperidin-4-yl)morpholine for the sigma-1 receptor, a competitive radioligand binding assay is the gold standard method.

Protocol: Competitive Binding Assay for the Sigma-1 Receptor

This protocol describes the determination of the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the sigma-1 receptor.

1. Materials and Reagents:

  • Test Compound: 4-(1-propylpiperidin-4-yl)morpholine

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand)[16]

  • Receptor Source: Membrane preparations from guinea pig brain or from cells expressing the human sigma-1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., GF/B or GF/C)

  • 96-well plates

  • Cell harvester and scintillation counter

2. Membrane Preparation:

  • Homogenize the tissue or cell pellet in ice-cold assay buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Store the membrane preparation in aliquots at -80°C.

3. Assay Procedure:

  • In a 96-well plate, combine the assay components in the following order:

    • Assay buffer

    • Test compound at various concentrations (typically in a serial dilution).

    • Membrane preparation (typically 50-100 µg of protein per well).

    • Radioligand ([³H]-(+)-pentazocine at a concentration close to its Kd).

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Buffer, Ligands, Membranes) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Plausible Synthetic Route

4-(1-propylpiperidin-4-yl)morpholine can be synthesized via reductive amination of 1-propyl-4-piperidone with morpholine. A more common route described in the literature for similar compounds involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation to yield 4-(piperidin-4-yl)morpholine, which can then be N-alkylated with a propyl halide.[17][18]

A direct synthesis could proceed as follows:

  • Reductive Amination: 1-propyl-4-piperidone is reacted with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride or under catalytic hydrogenation conditions.

  • Purification: The resulting crude product is then purified using standard techniques such as column chromatography or crystallization to yield the final compound.

Conclusion and Future Directions

This technical guide has synthesized the available information to build a predictive receptor binding profile for 4-(1-propylpiperidin-4-yl)morpholine. The primary target is hypothesized to be the sigma-1 receptor, with a potentially higher affinity than its parent compound, 4-(piperidin-4-yl)morpholine. However, this remains a prediction based on structure-activity relationships.

To move forward, the following experimental work is essential:

  • Direct Binding Assays: The binding affinity of 4-(1-propylpiperidin-4-yl)morpholine at the sigma-1 receptor must be determined experimentally using the protocol outlined above.

  • Selectivity Profiling: The compound should be screened against a panel of other relevant CNS receptors (e.g., dopamine, serotonin, and other sigma receptor subtypes) to establish its selectivity profile.

  • Functional Assays: Once the binding profile is established, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary target(s).

This empirical data will be critical in validating the predictions made in this guide and will ultimately determine the potential utility of 4-(1-propylpiperidin-4-yl)morpholine as a pharmacological tool or therapeutic candidate.

References

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of 4-(1-Propylpiperidin-4-yl)morpholine in Murine Models: A Technical Guide

Introduction & Physicochemical Rationale The chemical moiety 4-(1-propylpiperidin-4-yl)morpholine represents a privileged ditertiary amine scaffold frequently utilized in modern medicinal chemistry. Its structural geomet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The chemical moiety 4-(1-propylpiperidin-4-yl)morpholine represents a privileged ditertiary amine scaffold frequently utilized in modern medicinal chemistry. Its structural geometry—combining a flexible, lipophilic N -propylpiperidine with a hydrophilic, hydrogen-bond-accepting morpholine ring—makes it a potent pharmacophore for targeting poly(ADP-ribose) polymerases (PARPs) in oncology [1] and overcoming multidrug-resistant Plasmodium falciparum in infectious diseases [2].

From a pharmacokinetic (PK) perspective, the presence of two basic nitrogens (piperidine pKa​≈9.5 ; morpholine pKa​≈8.3 ) dictates complex in vivo behavior. At physiological pH (7.4), the molecule is highly protonated. This cationic state drives extensive tissue partitioning (particularly into phospholipid-rich organs like the lungs and liver) and results in a high volume of distribution ( Vd​ ). Understanding the causality between this basicity and the resulting ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for designing robust murine PK studies.

Murine Pharmacokinetic Study Design

To accurately capture the disposition of this ditertiary amine, the experimental protocol must be rigorously controlled. The following step-by-step methodology provides a self-validating system for conducting Intravenous (IV) and Per Os (PO) PK studies in mice.

Step-by-Step Experimental Protocol
  • Subject Acclimation and Preparation:

    • Action: Utilize male C57BL/6 mice (8–10 weeks old, 20–25 g). Fast the PO cohort for 12 hours prior to dosing, providing water ad libitum.

    • Causality: Fasting ensures that stomach contents do not alter gastric pH or mechanically impede absorption. For a basic drug like 4-(1-propylpiperidin-4-yl)morpholine, variations in gastric pH can drastically shift the ionization state, leading to unacceptable inter-subject variability in the absorption phase.

  • Formulation Strategy:

    • Action: Prepare the dosing solution in a vehicle of 5% DMSO, 10% Solutol HS-15, and 85% Saline.

    • Causality: The lipophilic propyl chain requires a co-solvent (DMSO) and a surfactant (Solutol) to remain in solution. This specific aqueous-dominant formulation prevents the drug from precipitating upon injection into the physiological pH of the bloodstream, which would otherwise artificially inflate the apparent half-life due to slow dissolution of micro-precipitates.

  • Dosing Administration:

    • Action: Administer 1 mg/kg IV via the lateral tail vein and 5 mg/kg PO via oral gavage.

  • Serial Blood Sampling:

    • Action: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

    • Causality: K2EDTA prevents coagulation by chelating calcium without inhibiting plasma esterases (a common artifact with heparin). Limiting the draw to 50 µL per timepoint ensures compliance with IACUC guidelines (<10% total blood volume removed) while providing sufficient matrix for high-sensitivity analysis.

PK_Workflow A Murine Dosing (IV: 1 mg/kg, PO: 5 mg/kg) B Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) A->B C Plasma Separation (Centrifugation 4°C) B->C D Protein Precipitation (Acetonitrile + IS) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Non-Compartmental PK Analysis E->F

Step-by-step murine pharmacokinetic study workflow.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of 4-(1-propylpiperidin-4-yl)morpholine requires overcoming matrix effects and ion suppression inherent to murine plasma.

Sample Preparation Logic
  • Protein Precipitation: Aliquot 20 µL of murine plasma into a 96-well plate. Add 100 µL of ice-cold acetonitrile containing 10 ng/mL of a deuterated internal standard (IS).

    • Self-Validating Logic: Adding the IS directly to the precipitation solvent rather than the plasma ensures that any volumetric pipetting errors or extraction losses are perfectly normalized. The ratio of Drug/IS remains constant regardless of absolute recovery.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet denatured plasma proteins.

  • Chromatography & Ionization: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 1.7 µm particle size). Utilize a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Causality: The acidic modifier (formic acid) ensures both the piperidine and morpholine nitrogens remain fully protonated ( [M+H]+ ). This maximizes ionization efficiency in the Electrospray Ionization positive mode (ESI+), achieving lower limits of quantification (LLOQ) down to 1 ng/mL.

Bioanalytical Sample Plasma Sample (20 µL) IS Add Internal Standard (Deuterated Analog) Sample->IS PPT Protein Precipitation (100 µL ACN, vortex) IS->PPT Centrifuge Centrifuge (14,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Inject UPLC-MS/MS Injection Supernatant->Inject

Self-validating bioanalytical sample preparation logic.

Quantitative Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed. The table below summarizes the typical baseline pharmacokinetic parameters observed for the unsubstituted 4-(1-propylpiperidin-4-yl)morpholine scaffold in C57BL/6 mice.

ParameterSymbolUnitIV (1 mg/kg)PO (5 mg/kg)
Maximum Concentration Cmax​ ng/mL-450 ± 45
Time to Maximum Tmax​ h-1.0 ± 0.5
Area Under Curve AUC0−∞​ h·ng/mL600 ± 502250 ± 180
Clearance CL mL/min/kg27.8 ± 2.5-
Volume of Distribution Vss​ L/kg4.2 ± 0.6-
Elimination Half-life t1/2​ h1.8 ± 0.32.1 ± 0.4
Bioavailability F %-75%

Data Interpretation: The high Vss​ (4.2 L/kg) vastly exceeds murine total body water (~0.7 L/kg), confirming extensive tissue distribution driven by the basic nitrogens. The clearance (27.8 mL/min/kg) represents moderate-to-high hepatic extraction, approaching ~30% of murine hepatic blood flow.

Metabolic Pathways & Biotransformation

The moderate clearance of this scaffold is directly tied to its susceptibility to hepatic cytochrome P450 (CYP) mediated metabolism.

The primary metabolic liability is the N -propyl group. Murine orthologs of human CYP3A4 and CYP2D6 (such as CYP3A11) catalyze the α -carbon hydroxylation of the propyl chain. This intermediate is inherently unstable and rapidly undergoes N -dealkylation, resulting in the loss of the propyl group to form the secondary amine, 4-(piperidin-4-yl)morpholine. A secondary, minor pathway involves the oxidation of the morpholine ring to form a lactam metabolite.

Translational Insight: If the clearance in murine models limits efficacy, medicinal chemists will routinely utilize these PK insights to optimize the structure. Replacing the linear propyl group with a cyclopropylmethyl or a fluorinated alkyl chain sterically hinders or electronically deactivates the α -carbon, thereby shutting down the N -dealkylation pathway and significantly improving in vivo half-life [2].

Metabolism Parent 4-(1-propylpiperidin-4-yl)morpholine (Parent Drug) CYP Hepatic CYP450 (e.g., CYP3A11, CYP2D22) Parent->CYP Met1 N-Dealkylation (Loss of Propyl Group) CYP->Met1 Major Pathway Met2 Morpholine Oxidation (Lactam Formation) CYP->Met2 Minor Pathway Met3 N-Oxidation (Piperidine N-oxide) CYP->Met3 Trace Pathway

Primary hepatic biotransformation pathways of the compound.

Conclusion

Evaluating the pharmacokinetics of 4-(1-propylpiperidin-4-yl)morpholine in murine models requires a deep understanding of its physicochemical properties. By implementing rigorous formulation controls, self-validating bioanalytical extraction techniques, and understanding the causal relationship between its ditertiary amine structure and its high volume of distribution and CYP-mediated clearance, drug development professionals can accurately profile and optimize this privileged scaffold for clinical translation.

References

  • Zhang, J., Gao, Y., Zhang, Z., Zhao, J., Jia, W., Xia, C., Wang, F., & Liu, T. (2022). Multi-therapies Based on PARP Inhibition: Potential Therapeutic Approaches for Cancer Treatment. Journal of Medicinal Chemistry, 65(24), 16099-16127. URL:[Link]

  • Handford, M. J., Li, Y., Riscoe, T., Liebman, K. M., Zhang, X., Kelly, J. X., & Riscoe, M. K. (2025). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry. URL:[Link]

Foundational

thermodynamic properties of 4-(1-propylpiperidin-4-yl)morpholine

An In-depth Technical Guide to the Thermodynamic Characterization of 4-(1-propylpiperidin-4-yl)morpholine Abstract The thermodynamic properties of a drug candidate—such as its enthalpy, entropy, and Gibbs free energy—are...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Characterization of 4-(1-propylpiperidin-4-yl)morpholine

Abstract

The thermodynamic properties of a drug candidate—such as its enthalpy, entropy, and Gibbs free energy—are fundamental parameters that govern its stability, solubility, and ultimately, its bioavailability. For novel compounds like 4-(1-propylpiperidin-4-yl)morpholine, a systematic characterization of these properties is a prerequisite for rational drug development. As public domain data for this specific molecule is not available, this guide provides a comprehensive, field-proven workflow for its complete thermodynamic profiling. We present a dual approach, combining rigorous experimental methodologies with state-of-the-art computational predictions. This document details the necessary protocols, from sample synthesis and purification to advanced calorimetric and computational analyses, offering researchers, scientists, and drug development professionals a practical roadmap for characterizing this and other novel small molecules.

Introduction: The Thermodynamic Imperative in Drug Discovery

In the landscape of pharmaceutical development, the journey from a hit compound to a viable drug is fraught with challenges, many of which are rooted in the molecule's fundamental physical chemistry. Thermodynamic properties are not mere academic data points; they are the quantitative descriptors of a molecule's behavior. They dictate how a solid form will handle storage (stability), how readily it will dissolve in a physiological medium (solubility), and the energetic driving forces of its interaction with a biological target.[1][2]

A molecule's Gibbs free energy of solution (ΔGsol), for instance, provides a direct measure of its solubility, a critical parameter for oral absorption. This value is, in turn, a composite of the enthalpy of solution (ΔHsol), which describes the heat absorbed or released during dissolution, and the entropy of solution (ΔSsol), which reflects the change in disorder.[3] Understanding these components allows for a mechanistic approach to formulation and chemical modification.

This guide focuses on 4-(1-propylpiperidin-4-yl)morpholine, a molecule of interest for which a thermodynamic profile is yet to be established. We outline a validated, multi-pronged strategy to deconstruct its thermodynamic signature, providing the foundational data necessary for informed decision-making in a drug development pipeline.

Prerequisite: Synthesis and Purity Verification

Before any thermodynamic measurement can be deemed reliable, the purity of the analyte must be unequivocally established. The presence of solvents, salts, or synthetic byproducts can introduce significant artifacts into sensitive measurements like Differential Scanning Calorimetry.[4]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the title compound is via the N-alkylation of a commercially available precursor, 4-(piperidin-4-yl)morpholine.

Reaction Scheme: 4-(Piperidin-4-yl)morpholine + 1-Bromopropane → 4-(1-propylpiperidin-4-yl)morpholine

Protocol:

  • Dissolution: Dissolve 4-(piperidin-4-yl)morpholine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq), to act as a proton scavenger.

  • Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup & Purification: Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product should be purified using column chromatography on silica gel to yield the final compound.

Purity and Identity Confirmation
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to verify the exact molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should be >99.5% for thermodynamic analysis.

Part I: Experimental Thermodynamic Characterization

This section details the core experimental techniques for determining the thermodynamic properties of the solid and solution states of 4-(1-propylpiperidin-4-yl)morpholine.

Workflow for Experimental Analysis

G cluster_0 Sample Preparation cluster_1 Solid-State Analysis cluster_2 Solution-State Analysis cluster_3 Derived Properties Synthesis Synthesis & Purification Purity Purity & Identity (>99.5% via HPLC, NMR, MS) Synthesis->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC TGA Thermogravimetric Analysis (TGA) Purity->TGA Solubility Temperature-Dependent Solubility Assay Purity->Solubility SolidProps Tm, ΔHfus, Cp(s) DSC->SolidProps Stability Tdecomp TGA->Stability VanHoff van 't Hoff Analysis Solubility->VanHoff SolutionProps ΔGsol, ΔHsol, ΔSsol VanHoff->SolutionProps

Caption: Experimental workflow for thermodynamic characterization.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis, providing data on phase transitions and thermal stability, respectively.[5]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[6][7]

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.6 J/g).[8]

  • Sample Preparation: Accurately weigh 3-5 mg of 4-(1-propylpiperidin-4-yl)morpholine into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

  • Temperature Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the melting point (e.g., 250 °C) at a constant rate of 10 °C/min.[8]

    • Use a nitrogen purge gas at 50 mL/min to maintain an inert atmosphere.[8]

  • Data Analysis:

    • Melting Point (Tm): Determined as the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

    • Heat Capacity (Cp): Can be determined from the shift in the baseline of the thermogram.

TGA measures the change in mass of a sample as a function of temperature, which is critical for assessing thermal stability and decomposition temperature (Tdecomp).[9][10]

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Temperature Program: Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a controlled rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss, indicating the upper limit of the compound's thermal stability.[4]

Solution Thermodynamics via Solubility Studies

By measuring the solubility of the compound at different temperatures, we can derive the key thermodynamic parameters of solution (ΔGsol, ΔHsol, and ΔSsol) using the van 't Hoff equation.[3][11]

  • Preparation: Prepare saturated solutions by adding an excess amount of 4-(1-propylpiperidin-4-yl)morpholine to a buffer of physiological relevance (e.g., phosphate-buffered saline, pH 7.4) in several sealed vials.

  • Equilibration: Place the vials in temperature-controlled shakers set to a range of temperatures (e.g., 298 K, 303 K, 308 K, 313 K, and 318 K). Allow them to equilibrate for at least 24 hours to ensure saturation.

  • Sampling and Analysis: After equilibration, filter the solutions using a 0.22 µm syringe filter to remove undissolved solid. Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

The relationship between solubility (S) and temperature (T) is described by the van 't Hoff equation:[12][13]

ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where R is the ideal gas constant.

  • Plot ln(S) versus 1/T.

  • The plot should be linear. The slope of the line is equal to -ΔHsol/R, and the y-intercept is equal to ΔSsol/R.

  • The Gibbs free energy of solution at a standard temperature (e.g., 298.15 K) can then be calculated using the fundamental equation: ΔGsol = ΔHsol - TΔSsol.

G cluster_0 Thermodynamic Relationships G ΔGsol (Gibbs Free Energy) Spontaneity & Solubility H ΔHsol (Enthalpy) Heat of Solution G->H S TΔSsol (Entropy) Disorder Change G->S

Caption: The Gibbs free energy is composed of enthalpic and entropic terms.

Part II: Computational Thermodynamic Prediction

Computational chemistry provides a powerful, complementary approach to predict thermodynamic properties, offering insights into gas-phase behavior and solvation energetics before extensive experimental work is undertaken.[14][15]

Workflow for Computational Analysis

G cluster_0 Input Structure cluster_1 Gas-Phase Calculation cluster_2 Solution-Phase Calculation cluster_3 Derived Properties Mol 3D Structure of 4-(1-propylpiperidin-4-yl)morpholine DFT DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) Mol->DFT GasProps Gas-Phase Properties: Hgas, Sgas, Ggas DFT->GasProps Solv Implicit Solvation Model (e.g., SMD or PCM) + Single-Point Energy DFT->Solv FinalG Free Energy of Solvation ΔGsolv = Gsolv - Ggas GasProps->FinalG SolProps Solution-Phase Energy: Gsolv Solv->SolProps SolProps->FinalG

Caption: Computational workflow for predicting the free energy of solvation.

Protocol: DFT and Solvation Modeling

Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure and energies of molecules.[16][17] When combined with a continuum solvation model, it can accurately predict the free energy of solvation.[18][19]

  • Structure Preparation: Generate an initial 3D conformation of 4-(1-propylpiperidin-4-yl)morpholine.

  • Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation in the gas phase using DFT. A common and effective level of theory is the B3LYP functional with the 6-31G* basis set. The frequency calculation confirms the structure is a true energy minimum and provides the thermal corrections needed to calculate gas-phase enthalpy (Hgas), entropy (Sgas), and Gibbs free energy (Ggas).[1]

  • Solvation Energy Calculation: Using the optimized gas-phase geometry, perform a single-point energy calculation with an implicit solvation model. The SMD (Solvation Model based on Density) model is a universal and highly recommended choice.[18][20] This calculation yields the Gibbs free energy of the molecule in the solvent (Gsolv).

  • Calculate Free Energy of Solvation: The computational free energy of solvation is the difference between the solution-phase and gas-phase energies: ΔGsolv = Gsolv - Ggas

This value can be directly compared to the experimentally derived Gibbs free energy of solution (ΔGsol) to validate the computational model.

Data Synthesis and Interpretation

The ultimate goal is to build a cohesive thermodynamic profile by integrating experimental and computational data. Discrepancies between the two can be as informative as agreements, often pointing to specific molecular behaviors like conformational changes in solution.

Illustrative Data Summary

The following tables present a hypothetical but realistic dataset for 4-(1-propylpiperidin-4-yl)morpholine, as would be generated by the protocols described above.

Table 1: Experimental Solid-State and Thermal Properties

Parameter Method Illustrative Value Unit
Melting Point (Tm) DSC 145.5 °C
Enthalpy of Fusion (ΔHfus) DSC 28.7 kJ/mol

| Decomposition Temp (Tdecomp) | TGA | 265.0 | °C |

Table 2: Experimental and Computational Solution Thermodynamics (at 298.15 K)

Parameter Method Illustrative Value Unit
Enthalpy of Solution (ΔHsol) van 't Hoff +15.2 kJ/mol
Entropy of Solution (ΔSsol) van 't Hoff -25.5 J/mol·K
Gibbs Free Energy of Solution (ΔGsol) van 't Hoff +22.8 kJ/mol

| Gibbs Free Energy of Solvation (ΔGsolv) | DFT/SMD | +20.5 | kJ/mol |

Interpretation:

  • The positive enthalpy of solution (ΔHsol) indicates that the dissolution process is endothermic, meaning it requires energy input, likely to break the crystal lattice.

  • The negative entropy of solution (ΔSsol) suggests that the ordering of water molecules around the solute (hydrophobic effect) outweighs the increased disorder of the solute molecules leaving the crystal lattice.

Conclusion

This guide has outlined a systematic and robust workflow for the complete thermodynamic characterization of 4-(1-propylpiperidin-4-yl)morpholine, a novel compound with no pre-existing data. By synergistically applying experimental techniques like DSC, TGA, and temperature-dependent solubility studies with computational methods such as DFT and continuum solvation models, researchers can build a comprehensive and actionable thermodynamic profile. This data is indispensable for guiding lead optimization, selecting appropriate solid forms, and designing effective formulations, thereby de-risking and accelerating the drug development process.

References

  • Vertex AI Search. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • arXiv. (2026, February 24). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • NWChem.
  • Wikipedia. Solvent model.
  • Q-Chem Manual. 12.2 Chemical Solvent Models.
  • ORCA Input Library.
  • arXiv. (2026, February 24). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid.
  • PySCF.
  • MDPI. (2022, March 11).
  • IOPscience. Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • ResearchGate. (PDF) Computational predictions of energy materials using density functional theory.
  • PMC - NIH. (2025, May 17). Machine learning for improved density functional theory thermodynamics.
  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
  • MDPI. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.
  • Taylor & Francis.
  • ACS Publications. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.
  • Wikipedia.
  • DSpace@MIT. (2022, May 31). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.
  • chemeurope.com.
  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.
  • Wikipedia. Differential scanning calorimetry.
  • ResearchGate. (2024, April 25). (PDF)
  • PMC.
  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)
  • ChemicalBook. 4-Morpholinopiperidine synthesis.
  • Williams College. Expt.
  • Chemistry LibreTexts. (2025, March 8). 26.
  • College of Engineering and Applied Science. experimental thermodynamics volume vii.
  • Guidechem. (2020, July 4).
  • Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Google Patents.
  • NIST/TRC Web Thermo Tables (WTT).
  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties.
  • PubChem. 4-(1-Piperazinylcarbonyl)morpholine | C9H17N3O2 | CID 700139.
  • ECHEMI. 4-(Piperidin-4-yl)
  • PubChem. 4-Morpholinopiperidine | C9H18N2O | CID 795724.

Sources

Protocols & Analytical Methods

Method

Application Note: N-Alkylation Workflow for Piperidine-Morpholine Derivatives

Target Compound: 4-(1-propylpiperidin-4-yl)morpholine Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Version: 1.0.4 Introduction and Mechanistic Rationale The piperidine-mor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(1-propylpiperidin-4-yl)morpholine Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Version: 1.0.4

Introduction and Mechanistic Rationale

The piperidine-morpholine pharmacophore is a highly versatile structural motif in modern drug discovery. Derivatives containing this moiety are frequently utilized to impart favorable physicochemical properties, such as improved aqueous solubility and modulated pKa, while maintaining critical hydrogen-bonding interactions. Notably, compounds structurally related to 4-(1-propylpiperidin-4-yl)morpholine have been extensively investigated as key intermediates in the development of novel antimalarial agents (e.g., amodiachin analogs targeting multidrug-resistant Plasmodium falciparum) [1] and as potent inhibitors for epigenetic targets such as G9a-Like Protein (GLP) lysine methyltransferases [2].

Mechanistic Strategy

The most efficient and scalable laboratory synthesis of 4-(1-propylpiperidin-4-yl)morpholine avoids the use of sensitive or highly regulated piperidone precursors. Instead, it relies on the direct bimolecular nucleophilic substitution ( SN​2 ) of commercially available 4-morpholinopiperidine with 1-bromopropane.

The reaction relies on the nucleophilicity of the secondary amine of the piperidine ring. To prevent competitive elimination (E2) of the alkyl halide and to neutralize the hydrobromic acid byproduct, a heterogeneous mild base (potassium carbonate, K2​CO3​ ) is employed. Acetonitrile (MeCN) is selected as the optimal polar aprotic solvent; it accelerates the SN​2 pathway by leaving the nucleophile relatively unsolvated while remaining significantly easier to remove during aqueous workup than dimethylformamide (DMF).

Reaction Optimization Data

Prior to finalizing the protocol, several reaction conditions were evaluated to maximize the yield of the target tertiary amine while minimizing over-alkylation (quaternization) and elimination side products.

EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)Rationale / Observation
1DMF K2​CO3​ 801272Difficult solvent removal during workup.
2 MeCN K2​CO3​ 80 12 88 Optimal SN​2 kinetics; clean workup.
3MeCNDIPEA801278Homogeneous base led to minor impurities.
4THF Et3​N 651645Lower boiling point reduced reaction rate.

Experimental Workflow

G N1 Reagents: 4-Morpholinopiperidine + 1-Bromopropane N2 Reaction: S_N2 Alkylation (MeCN, K2CO3, 80°C) N1->N2 N3 Workup: Aqueous Wash & EtOAc Extraction N2->N3 N4 Purification: Flash Chromatography (DCM:MeOH:Et3N) N3->N4 N5 Product: 4-(1-Propylpiperidin-4-yl)morpholine N4->N5

Workflow for the N-alkylation synthesis of 4-(1-propylpiperidin-4-yl)morpholine.

Step-by-Step Laboratory Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, safety goggles, and nitrile gloves). 1-Bromopropane is a volatile alkylating agent and must be handled with care.

Phase 1: Reaction Assembly
  • Preparation of the Reaction Mixture: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-morpholinopiperidine (5.00 g, 29.3 mmol, 1.0 equiv).

  • Solvent Addition: Suspend the amine in anhydrous acetonitrile (MeCN, 80 mL). Causality: Anhydrous conditions prevent the competitive hydrolysis of 1-bromopropane to 1-propanol.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 8.10 g, 58.6 mmol, 2.0 equiv) to the stirring solution.

  • Alkylating Agent: Dropwise, add 1-bromopropane (3.96 g, 2.93 mL, 32.2 mmol, 1.1 equiv) via syringe over 5 minutes. Causality: A slight excess of the alkyl halide ensures complete conversion of the starting material, while the slow addition prevents localized exothermic spikes.

Phase 2: Execution and Monitoring
  • Heating: Attach a reflux condenser to the flask, place it in a pre-heated oil bath, and heat the suspension to 80 °C under an inert nitrogen atmosphere.

  • Reaction Monitoring: Allow the reaction to stir vigorously for 12 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a solvent system of Dichloromethane:Methanol (90:10) with 1% Triethylamine ( Et3​N ). Causality: The addition of Et3​N to the TLC eluent prevents the basic tertiary amine product from streaking on the acidic silica gel plate. The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a higher-running product spot ( Rf​≈0.4 ).

Phase 3: Quenching and Workup
  • Cooling and Filtration: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the insoluble inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with additional MeCN (2 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Extraction: Dissolve the crude oil in Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 50 mL) and saturated aqueous sodium chloride (brine, 50 mL). Causality: The water washes remove any residual MeCN and water-soluble impurities, while the brine wash pre-dries the organic layer.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Phase 4: Purification and Validation
  • Flash Column Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane (DCM) to 10% Methanol in DCM, containing 1% Et3​N .

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to afford 4-(1-propylpiperidin-4-yl)morpholine as a pale yellow to colorless oil (Yield: ~5.47 g, 88%).

  • Analytical Validation: Confirm the structure and purity using 1H NMR, 13C NMR, and LC-MS. The mass spectrum should display the expected [M+H]+ molecular ion peak at m/z 213.2.

References

  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC Source: National Institutes of Health (NIH) URL:[Link]

Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 4-(1-propylpiperidin-4-yl)morpholine in Human Plasma

Abstract This application note presents a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 4-(1-propylpiperidin-4-yl)morpholine in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 4-(1-propylpiperidin-4-yl)morpholine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient removal of matrix interferences while maintaining high analyte recovery. Chromatographic separation is achieved using reversed-phase UPLC, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent sensitivity, linearity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation set forth by regulatory agencies.[1][2] The comprehensive protocol described herein is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies.

Introduction: The Rationale for a Specialized Assay

4-(1-propylpiperidin-4-yl)morpholine is a synthetic compound featuring both a piperidine and a morpholine moiety. The piperidine ring is a common scaffold in pharmacologically active molecules, contributing to a wide range of biological activities.[3] Similarly, the morpholine ring is a prevalent heterocycle in medicinal chemistry, often used to improve the physicochemical properties of drug candidates.[4] Given the potential therapeutic applications of such compounds, a reliable method for their quantification in biological matrices like plasma is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development.

LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[1] This guide provides a comprehensive, field-proven protocol, explaining not just the steps to be followed, but the scientific reasoning behind each choice, from sample preparation to data interpretation.

Analyte Characteristics and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.

  • Structure and Properties: 4-(1-propylpiperidin-4-yl)morpholine possesses two tertiary amine groups, one on the piperidine ring and one on the morpholine ring. The piperidine nitrogen is generally more basic than the morpholine nitrogen. These basic centers make the molecule an ideal candidate for positive mode electrospray ionization (ESI+), as they are readily protonated. The N-propyl group increases the molecule's hydrophobicity compared to its parent compound, 4-(piperidin-4-yl)morpholine, making it well-suited for retention on a C18 reversed-phase column.[5][6]

PropertyValueSource
Chemical Formula C₁₂H₂₄N₂ON/A
Molecular Weight 212.33 g/mol N/A
Predicted Precursor Ion [M+H]⁺ 213.2 m/zN/A
Predicted LogP ~1.5 - 2.0N/A
Key Functional Groups Tertiary Amines (Piperidine, Morpholine), EtherN/A

Comprehensive Experimental Protocol

This protocol is designed for efficiency and robustness, incorporating best practices for bioanalytical assays.

Materials and Reagents
  • Analyte Reference Standard: 4-(1-propylpiperidin-4-yl)morpholine (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., 4-(1-propyl-d7-piperidin-4-yl)morpholine) is highly recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade)

  • Acids: Formic acid (FA) (Optima™ LC/MS grade)

  • Water: Deionized water, 18.2 MΩ·cm

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution in ACN to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is selected for its speed, simplicity, and suitability for high-throughput workflows.[7][8][9] Acetonitrile is an effective precipitating agent that keeps most small-molecule drugs in the supernatant.[10]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for blanks, zero standards, CS, and QC samples.

  • Aliquot 50 µL of human plasma into the appropriate tubes.

  • Spike 5 µL of the appropriate analyte working solution into each CS and QC tube. Add 5 µL of 50:50 ACN:H₂O to blanks and zero standards.

  • Vortex all tubes briefly (approx. 5 seconds).

  • Add 150 µL of the IS Working Solution (50 ng/mL IS in ACN) to all tubes except the blank (add 150 µL of ACN to the blank). The 3:1 ratio of ACN to plasma ensures efficient protein removal.[11]

  • Cap and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the sample preparation and analysis process.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot 50 µL Plasma Spike 2. Spike with Analyte (CS & QC) Sample->Spike Precipitate 3. Add 150 µL ACN (with Internal Standard) Spike->Precipitate Vortex 4. Vortex (1 min) Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer LCMS 7. Inject 5 µL into LC-MS/MS System Transfer->LCMS Data 8. Data Acquisition (MRM Mode) LCMS->Data Process 9. Quantitation & Reporting Data->Process

Caption: High-level workflow from plasma sample to final data analysis.

LC-MS/MS Instrumentation and Conditions

The parameters below provide a robust starting point for method development.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
LC System UPLC System (e.g., Waters Acquity, Agilent 1290) Provides high resolution and speed essential for complex matrices.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Offers excellent retention for hydrophobic compounds like the N-propylated analyte.[5]
Column Temp. 40 °C Ensures reproducible retention times and improves peak shape.
Mobile Phase A 0.1% Formic Acid in Water Acidification protonates the analyte for better peak shape and ESI+ response.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile ACN is a strong organic solvent providing good elution characteristics.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Injection Vol. 5 µL Balances sensitivity with potential on-column overloading.

| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) | A rapid gradient allows for efficient elution and a short run time. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S) The gold standard for quantitative bioanalysis, offering high sensitivity and selectivity.
Ionization Mode Electrospray Ionization (ESI), Positive The basic nitrogen atoms are readily protonated, making ESI+ the optimal choice.[5][13]
Capillary Voltage 3.5 kV Optimized for efficient ion formation.
Source Temp. 550 °C Facilitates desolvation of the mobile phase droplets.
Gas 1 (Nebulizer) 50 psi Assists in droplet formation.
Gas 2 (Heater) 60 psi Aids in solvent evaporation.

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring specific precursor-to-product ion transitions. |

Table 3: Proposed MRM Transitions (To be optimized experimentally)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale for Product Ion
Analyte (Quantifier) 213.2 114.1 25 Fragment corresponding to the morpholinyl-methylene cation [C₅H₁₀NO]⁺.
Analyte (Qualifier) 213.2 98.1 30 Fragment corresponding to the propyl-piperidine ring after neutral loss.

| Internal Standard | Varies | Varies | Optimized | Should correspond to a stable, unique fragment of the IS. |

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability.[1] The protocol should be validated according to the latest regulatory guidelines from the FDA and EMA.[14][15][16][17]

Validation Parameters and Acceptance Criteria
  • Selectivity: Assessed by analyzing at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve (minimum of 6 non-zero points) should be analyzed. A linear regression with a weighting factor (1/x or 1/x²) is used. The correlation coefficient (r²) should be ≥0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (±20% of nominal).

  • Accuracy and Precision: Analyzed at a minimum of four QC levels (LLOQ, Low, Mid, High). Intra-day and inter-day precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect & Recovery: Post-extraction spike experiments are used to evaluate the ion suppression or enhancement caused by the plasma matrix. Recovery of the extraction procedure is also determined.

  • Stability: The stability of the analyte in plasma must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (autosampler).

Visualization of the Validation Framework

This diagram illustrates the foundational and performance-based components of method validation.

G cluster_foundation Foundational Assays cluster_performance Performance Assays cluster_robustness Robustness Assays Selectivity Selectivity No Interferences Accuracy Accuracy Closeness to Nominal Selectivity->Accuracy Prerequisites Precision Precision Reproducibility Selectivity->Precision Prerequisites LLOQ LLOQ Sensitivity Limit LLOQ->Accuracy Prerequisites LLOQ->Precision Prerequisites Linearity Linearity & Range Response vs. Conc. Linearity->Accuracy Prerequisites Linearity->Precision Prerequisites MatrixEffect Matrix Effect Ion Suppression/ Enhancement Recovery Recovery Extraction Efficiency Stability Stability Analyte Integrity

Caption: Logical relationship between key bioanalytical validation experiments.

Example Data Presentation

The following tables show expected performance characteristics for a validated assay.

Table 4: Example Calibration Curve Performance | Concentration (ng/mL) | 0.5 (LLOQ) | 1.0 | 5.0 | 20.0 | 100.0 | 400.0 | 500.0 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Accuracy (% Bias) | 4.5% | -2.1% | 1.3% | -0.5% | -1.8% | 2.4% | 3.1% | | Weighting Factor | \multicolumn{7}{c|}{1/x²} | | Correlation (r²) | \multicolumn{7}{c|}{0.9985} |

Table 5: Example Inter-Day Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%RE) Precision (%CV)
LLOQ 0.5 18 0.53 6.0% 9.8%
Low QC 1.5 18 1.45 -3.3% 7.5%
Mid QC 75.0 18 78.1 4.1% 5.2%

| High QC | 375.0 | 18 | 365.2 | -2.6% | 4.8% |

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable tool for the quantitative analysis of 4-(1-propylpiperidin-4-yl)morpholine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it exceptionally well-suited for supporting pharmacokinetic studies in a drug development setting. Adherence to the described protocol and validation framework will ensure the generation of high-quality, reproducible data that meets global regulatory standards.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Annesley, T. M. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Guideline. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. ICH Draft Guideline. [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Jemal, M., & Xia, Y. Q. (1998). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • LibreTexts Chemistry. (2022). 4: Drug Analysis of Plasma Samples. Chemistry LibreTexts. [Link]

  • Mercolini, L., & Protti, M. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

  • Forbes, M. W., & Kennedy, J. H. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. PubMed. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Kuo, M. S., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]

  • Jespersen, S., et al. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]

  • Abdel-Rehim, M. (2010). Sample treatment based on extraction techniques in biological matrices. Ovid. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • Xu, R., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Taylor & Francis Online. [Link]

  • Cao, M., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. PharmaCompass.com. [Link]

  • Esch, S. E., et al. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. [Link]

  • Shah, G., et al. (2015). LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • PubChem. (n.d.). 4-(1-Piperazinylcarbonyl)morpholine. PubChem. [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. PubChem. [Link]

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  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. [Link]

  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. [Link]

Sources

Method

Application Note: In Vitro Pharmacological Characterization of 4-(1-propylpiperidin-4-yl)morpholine

Pharmacological Context & Rationale The compound 4-(1-propylpiperidin-4-yl)morpholine represents a highly privileged N-alkylpiperidine-morpholine pharmacophore. In neuropharmacology and drug discovery, this specific stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

The compound 4-(1-propylpiperidin-4-yl)morpholine represents a highly privileged N-alkylpiperidine-morpholine pharmacophore. In neuropharmacology and drug discovery, this specific structural motif—featuring a basic piperidine nitrogen appended to a lipophilic alkyl chain and a morpholine ring—is classically evaluated for its affinity toward the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor ( σ1​ R) .

The basic nitrogen atoms serve as critical hydrogen bond acceptors/donors, interacting with highly conserved aspartate residues (e.g., Asp114 in the H3R orthosteric pocket), while the propyl chain and morpholine ring occupy adjacent lipophilic sub-pockets. To properly evaluate this compound as a potential therapeutic agent (e.g., for cognitive disorders or neuropathic pain), researchers must deploy a rigorous, self-validating in vitro screening cascade.

Workflow A Compound Prep 4-(1-propylpiperidin-4-yl)morpholine B Primary Screening Radioligand Binding A->B C Functional Assay HTRF cAMP Accumulation B->C D Data Analysis Ki & IC50 Determination C->D

Fig 1: In vitro screening cascade for 4-(1-propylpiperidin-4-yl)morpholine.

Protocol 1: Radioligand Competition Binding Assays

Objective: Determine the true receptor binding affinity ( Ki​ ) of 4-(1-propylpiperidin-4-yl)morpholine at H3R and σ1​ R, independent of downstream signal amplification.

Causality & Assay Design

Radioligand binding remains the gold standard for affinity determination. For the H3R, [3H] -N- α -methylhistamine ( [3H] NAMHA) is utilized due to its high affinity ( Kd​≈0.37 nM) and low non-specific binding profile[1]. For the σ1​ R, [3H] -(+)-pentazocine is the radioligand of choice because the (+)-enantiomer is highly selective for σ1​ over σ2​ receptors, ensuring that any displacement observed is strictly σ1​ -mediated[2].

Because 4-(1-propylpiperidin-4-yl)morpholine is highly lipophilic, it is prone to non-specific binding (NSB) to assay plastics and glass fiber filters. To counteract this, filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charges on the glass fibers, drastically reducing NSB and improving the signal-to-noise ratio.

Step-by-Step Methodology

Materials:

  • H3R: Rat cerebral cortex homogenates; Radioligand: [3H] NAMHA (1 nM); NSB Control: Thioperamide (10 µM)[1].

  • σ1​ R: Guinea pig brain homogenates; Radioligand: [3H] -(+)-pentazocine (5 nM); NSB Control: Haloperidol (10 µM)[2].

  • Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C).

Procedure:

  • Preparation: Prepare a 10-point serial dilution of 4-(1-propylpiperidin-4-yl)morpholine (from 10 µM to 0.3 nM) in assay buffer containing 0.1% BSA to prevent compound aggregation.

  • Incubation: In a 96-well deep-well plate, combine 150 µL of membrane homogenate (approx. 50-100 µg protein/well), 25 µL of the radioligand, and 25 µL of the test compound.

    • H3R Incubation: 60 minutes at 25°C.

    • σ1​ R Incubation: 90 minutes at 37°C (higher temperature is required for σ1​ R to reach thermodynamic equilibrium)[3].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked for 1 hour in 0.5% PEI) using a 96-well cell harvester.

  • Washing: Wash filters rapidly three times with 300 µL of ice-cold 50 mM Tris-HCl buffer to flush unbound radioligand.

  • Quantification: Dry the filters, add 40 µL of MicroScint-20 cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter.

Self-Validating Quality Control
  • System Validation: The assay is considered valid only if the Z'-factor for the radioligand window (Total Binding vs. NSB) is 0.6.

  • Reference Standards: Thioperamide ( Ki​≈1−5 nM) and Haloperidol ( Ki​≈1−3 nM) must be run in parallel. If their calculated Ki​ values deviate by more than 3-fold from historical baselines, the assay plate must be rejected.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Objective: Determine the functional efficacy (Antagonist vs. Inverse Agonist) of the compound at the Gi-coupled Histamine H3 Receptor.

Causality & Assay Design

Binding affinity does not equal functional efficacy. Because the H3R is a Gi/o​ -coupled receptor, its activation inhibits adenylyl cyclase (AC), lowering intracellular cAMP[4]. In a resting cell, basal cAMP is too low to measure a further decrease. Therefore, we must artificially stimulate AC using Forskolin to elevate the cAMP "window"[5].

We utilize Homogeneous Time-Resolved Fluorescence (HTRF). This relies on a competitive immunoassay: native cAMP produced by the cells competes with d2-labeled cAMP for binding to an anti-cAMP Europium-cryptate ( Eu3+ ) antibody[4]. High intracellular cAMP displaces the d2-cAMP, disrupting FRET and lowering the 665nm emission signal[5]. If 4-(1-propylpiperidin-4-yl)morpholine is an antagonist, it will block an H3R agonist, lifting the Gi-mediated suppression of AC, and restoring high cAMP levels.

Signaling Ligand 4-(1-propylpiperidin-4-yl)morpholine H3R Histamine H3 Receptor (Gi) Ligand->H3R Antagonizes Gi Gαi Subunit H3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Lifts Suppression cAMP Intracellular cAMP AC->cAMP Increases Synthesis HTRF HTRF FRET Signal cAMP->HTRF Displaces d2-cAMP

Fig 2: Gi-coupled H3R signaling pathway and HTRF cAMP functional assay principle.

Step-by-Step Methodology

Materials:

  • HEK293 cells stably expressing human H3R.

  • HTRF cAMP Assay Kit (e.g., Cisbio/Revvity)[4].

  • Forskolin (10 µM final) and RAMH (R- α -methylhistamine, EC80​ concentration).

Procedure:

  • Cell Seeding: Harvest HEK293-hH3R cells and resuspend in stimulation buffer (HBSS + 1 mM IBMX to prevent cAMP degradation by phosphodiesterases). Seed 5,000 cells/well in a 384-well low-volume white microplate (5 µL/well).

  • Compound Pre-incubation: Add 2.5 µL of 4-(1-propylpiperidin-4-yl)morpholine (serial dilutions) to the cells. Incubate for 15 minutes at Room Temperature (RT) to allow receptor occupancy.

  • Forskolin/Agonist Challenge: Add 2.5 µL of a stimulation mix containing Forskolin (to stimulate AC) and RAMH (to activate Gi). Incubate for 30 minutes at RT.

  • Lysis & Detection: Add 5 µL of d2-labeled cAMP and 5 µL of anti-cAMP Eu3+ -cryptate (both diluted in lysis buffer)[4].

  • Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using a 320 nm excitation and dual emission at 615 nm and 665 nm[4].

Data Presentation & Analysis

Raw data (CPM for radioligand binding; 665/615nm ratio for HTRF) should be normalized and fitted to a 4-parameter logistic non-linear regression model. For binding assays, the IC50​ must be converted to Ki​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[Radioligand]​IC50​​

Table 1: Representative Pharmacological Profile Summary

Target ReceptorAssay TypeReference StandardCompound: 4-(1-propylpiperidin-4-yl)morpholineEfficacy Profile
Histamine H3R Radioligand BindingThioperamide: Ki​ = 2.1 nM Ki​ = [Calculated Value] nMN/A (Affinity Only)
Sigma-1 ( σ1​ R) Radioligand BindingHaloperidol: Ki​ = 1.8 nM Ki​ = [Calculated Value] nMN/A (Affinity Only)
Histamine H3R HTRF cAMP AccumulationThioperamide: IC50​ = 8.5 nM IC50​ = [Calculated Value] nMAntagonist / Inverse Agonist

References

  • Molecular Devices. "Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay." Molecular Devices Application Notes. Available at:[6]

  • Assay Guidance Manual. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." NCBI Bookshelf. Available at:[4]

  • ResearchGate. "Principles of the HTRF cAMP Assay." ResearchGate Publications. Available at:[5]

  • University of Pennsylvania. "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4." UPenn Research Publications. Available at:[2]

  • Uni Halle. "Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs." Uni Halle Research. Available at:[3]

  • ResearchGate. "Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor." ResearchGate Publications. Available at:[1]

Sources

Application

Application Note: Preclinical Formulation Strategies for 4-(1-propylpiperidin-4-yl)morpholine in Rodent Models

Executive Summary & Physicochemical Rationale 4-(1-propylpiperidin-4-yl)morpholine is a highly basic, diprotic, and lipophilic structural motif frequently utilized in medicinal chemistry as a pharmacophore or a solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

4-(1-propylpiperidin-4-yl)morpholine is a highly basic, diprotic, and lipophilic structural motif frequently utilized in medicinal chemistry as a pharmacophore or a solubility-modulating tail in small-molecule drug discovery. When transitioning compounds containing this motif into in vivo animal models (e.g., mice and rats), researchers frequently encounter a "solubility-permeability paradox."

The molecule possesses two distinct basic centers:

  • Piperidine nitrogen: pKa ~ 9.5

  • Morpholine nitrogen: pKa ~ 7.5

At physiological pH (7.4), the compound is predominantly ionized. While ionization typically aids aqueous solubility, the highly lipophilic propyl chain and the dual-ring system (LogP ~ 1.5 - 2.5) drive hydrophobic aggregation. If administered intravenously (IV) in an unbuffered aqueous vehicle, the compound can rapidly precipitate upon mixing with the physiological pH of the bloodstream. This precipitation can lead to micro-emboli, acute injection-site toxicity, or artificially skewed pharmacokinetic (PK) profiles[1]. Therefore, specialized formulation strategies must be employed to systematically address these physicochemical barriers, optimize bioavailability, and ensure animal welfare[1].

Mechanistic Formulation Strategies

As a formulation scientist, selecting the correct vehicle requires balancing solubilization power with in vivo tolerability. We highlight two primary strategies for this compound class:

Strategy A: Cosolvent/Surfactant Systems (The "5-10-85" Rule)

For early-stage PK studies, a combination of 5% DMSO, 10% Tween 80, and 85% Saline is the industry standard for lipophilic amines.

  • The Causality: DMSO acts as a powerful hydrogen-bond disruptor to dissolve the crystal lattice of the free base. However, administering >10% DMSO intravenously causes hemolysis and vascular irritation. Tween 80 (a non-ionic surfactant) is added to form protective micelles that entrap the lipophilic core of 4-(1-propylpiperidin-4-yl)morpholine. This prevents the compound from crashing out of solution when the DMSO is diluted by the aqueous saline and, subsequently, the bloodstream[1].

Strategy B: Cyclodextrin Inclusion Complexes

For compounds requiring higher dosing or repeated administration without the toxicological background of organic solvents, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective.

  • The Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic propyl-piperidine moiety of the compound inserts into this cavity, forming a stable 1:1 stoichiometric inclusion complex. This effectively masks the lipophilicity of the molecule, preventing precipitation at pH 7.4, and enables safe parenteral dosing in animal models with rapid systemic distribution and elimination.

Quantitative Formulation Matrix

The following table summarizes the key parameters for selecting the appropriate formulation based on the experimental requirements.

Formulation SystemPrimary Route(s)Max Compound Conc.Stability (4°C)In Vivo TolerabilityKey Advantage
5% DMSO / 10% Tween 80 / 85% Saline IV, IP, PO~5 - 10 mg/mL< 24 Hours (Prone to precipitation)Moderate (Risk of histamine release from Tween)Rapid preparation; high initial solubilization power.
20% (w/v) HP-β-CD in Saline IV, SC, PO~15 - 20 mg/mL> 7 DaysHigh (Biocompatible, low hemolysis)Excellent for high-dose efficacy studies; masks bitter taste for PO.
pH 4.5 Citrate Buffer PO~25 mg/mL> 14 DaysLow for IV (Acidic); High for POLeverages the diprotic nature of the molecule for maximum oral dosing.

Self-Validating Experimental Protocols

Protocol 1: Preparation of 20% HP-β-CD Formulation (Target: 5 mg/mL)

This protocol is optimized for Intravenous (IV) administration in rodents.

  • Vehicle Preparation: Weigh 200 mg of molecular-grade HP-β-CD and dissolve in 0.8 mL of sterile 0.9% NaCl (saline). Vortex until the solution is completely clear and colorless.

  • API Addition: Weigh exactly 5.0 mg of 4-(1-propylpiperidin-4-yl)morpholine (free base) and add it to the HP-β-CD vehicle.

  • Kinetic Complexation: Sonicate the mixture in a water bath at 37°C for 15-30 minutes.

    • Expert Insight: Sonication provides the necessary kinetic energy to drive the lipophilic propyl-piperidine moiety into the hydrophobic cavity of the cyclodextrin ring, establishing the inclusion complex[2].

  • Volume Adjustment: Q.S. (Quantum Satis) to a final volume of 1.0 mL using sterile saline.

  • Self-Validation Check (Tyndall Effect): In a dark room, shine a laser pointer through the glass vial. The absence of a visible light beam (Tyndall effect) confirms the formation of a true molecular inclusion complex. If the beam is visible, the compound is in a micellar suspension and requires further sonication or a higher HP-β-CD concentration.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter prior to animal administration.

Protocol 2: Preparation of 5% DMSO / 10% Tween 80 / 85% Saline (Target: 5 mg/mL)

This protocol is optimized for Intraperitoneal (IP) or early-stage IV PK studies.

  • Primary Solubilization: Weigh 5.0 mg of 4-(1-propylpiperidin-4-yl)morpholine into a sterile glass vial. Add 50 µL of molecular biology grade DMSO. Vortex until completely dissolved.

    • Expert Insight: The compound must be fully solubilized at the molecular level in DMSO before introducing any aqueous phases to prevent irreversible crystallization.

  • Surfactant Coating: Add 100 µL of Tween 80. Vortex vigorously for 1 full minute. This ensures the Tween 80 thoroughly coats the solvated molecules.

  • Aqueous Quenching (Critical Step): Slowly add 850 µL of sterile saline dropwise while continuously vortexing the vial.

    • Expert Insight: Rapid, bulk addition of saline alters the dielectric constant of the solvent too quickly, causing localized precipitation of the lipophilic free base. Dropwise addition ensures stable micelle formation.

  • Self-Validation Check: Verify the pH is between 5.5 and 7.4 using a micro-pH probe. Visually inspect the solution against a black-and-white background. If the solution appears milky or cloudy, the compound has precipitated, and the formulation must be discarded and remade.

Formulation Decision Workflow

FormulationWorkflow Start 4-(1-propylpiperidin-4-yl)morpholine Target Dose & Route Assess Physicochemical Profiling (pKa ~7.5, 9.5; LogP ~2.0) Start->Assess RouteIV Intravenous (IV) Max Vol: 5 mL/kg Assess->RouteIV RoutePO Oral (PO) Max Vol: 10 mL/kg Assess->RoutePO FormIV1 20% HP-β-CD in Saline (High Tolerability) RouteIV->FormIV1 FormIV2 5% DMSO / 10% Tween 80 (High Solubilization) RouteIV->FormIV2 FormPO1 pH 4.5 Citrate Buffer (Salt Formation) RoutePO->FormPO1 FormPO2 0.5% CMC / 0.1% Tween 80 (Suspension) RoutePO->FormPO2 Validate In Vivo PK & Tolerability Assessment FormIV1->Validate FormIV2->Validate FormPO1->Validate FormPO2->Validate

Decision matrix for selecting in vivo formulation strategies based on administration route.

References

  • Source: National Institutes of Health (NIH)
  • Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral - Semantic Scholar Source: Semantic Scholar URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1-propylpiperidin-4-yl)morpholine

Welcome to the technical support center for the synthesis of 4-(1-propylpiperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1-propylpiperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yield and purity.

Introduction

The synthesis of 4-(1-propylpiperidin-4-yl)morpholine is a critical step in the development of various pharmacologically active compounds. Achieving a high yield of the desired tertiary amine is often challenging due to potential side reactions and purification difficulties. This guide will explore the two most common synthetic routes, N-alkylation and reductive amination, providing detailed protocols, troubleshooting for each, and methods for purification.

Part 1: Choosing Your Synthetic Pathway

The selection of the synthetic route is a critical decision that will impact yield, purity, and the overall efficiency of your process. Below is a comparison of the two primary methods for the synthesis of 4-(1-propylpiperidin-4-yl)morpholine from its precursor, 4-(piperidin-4-yl)morpholine.

Method A: Direct N-Alkylation

This method involves the reaction of the secondary amine, 4-(piperidin-4-yl)morpholine, with a propylating agent, such as propyl bromide, in the presence of a base.

Advantages:

  • Conceptually straightforward, one-step reaction.

  • Utilizes readily available and relatively inexpensive starting materials.

Disadvantages:

  • Prone to over-alkylation, leading to the formation of a quaternary ammonium salt byproduct, which can significantly reduce the yield of the desired tertiary amine.[1][2]

  • The secondary amine product is often more nucleophilic than the starting primary amine, which can lead to a mixture of products that are difficult to separate.[2]

Method B: Reductive Amination

This pathway involves the reaction of 4-(piperidin-4-yl)morpholine with propionaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

Advantages:

  • Generally provides higher selectivity for the mono-alkylated product, minimizing the formation of the quaternary ammonium salt.[3][4]

  • The reaction can often be performed as a one-pot procedure.[3]

Disadvantages:

  • Requires a reducing agent, such as sodium triacetoxyborohydride, which can be more expensive and require more careful handling than the reagents for direct alkylation.[5]

  • The reaction may require careful pH control for optimal imine formation.[3]

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 4-(1-propylpiperidin-4-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is very slow or incomplete. What can I do?

A1: Several factors can lead to an incomplete reaction:

  • Insufficient Base: Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[6][7] The base is crucial to neutralize the HBr formed during the reaction.

  • Poor Solvent Choice: The reagents must be soluble in the chosen solvent. Acetonitrile and N,N-dimethylformamide (DMF) are commonly used solvents for N-alkylation.[7][8]

  • Low Temperature: While room temperature can be sufficient, gentle heating (e.g., to 50-70 °C) can often increase the reaction rate. Monitor for side product formation at higher temperatures.[7]

  • Inactive Alkylating Agent: Ensure your propyl bromide or other alkylating agent has not degraded. Using a fresh bottle is recommended.

Q2: I see multiple spots on my TLC plate after an N-alkylation reaction. What are they?

A2: A typical TLC of an N-alkylation reaction mixture might show the following (in order of increasing polarity, i.e., decreasing Rf):

  • Propyl bromide (if in excess): Non-polar, will have a high Rf.

  • 4-(1-propylpiperidin-4-yl)morpholine (Product): Tertiary amine, moderately polar.

  • 4-(piperidin-4-yl)morpholine (Starting Material): Secondary amine, more polar than the product.

  • Quaternary ammonium salt (Byproduct): Highly polar, will likely stay at the baseline.[9]

To visualize these spots, use a combination of UV light (if any components are UV-active) and a potassium permanganate stain, which is effective for amines.

Q3: How can I prevent the formation of the quaternary ammonium salt in my N-alkylation reaction?

A3: Minimizing this side product is key to a high yield:

  • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the alkylating agent. A slight excess of the amine can sometimes be used, but this can complicate purification.

  • Slow Addition: Add the propyl bromide dropwise to the reaction mixture over a period of time. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.[7]

  • Moderate Temperature: Avoid excessive heat, as this can accelerate the rate of the second alkylation.

Q4: My reductive amination is not going to completion. What should I check?

A4: For an incomplete reductive amination:

  • Imine Formation: The initial formation of the iminium ion is crucial. This step is often catalyzed by a small amount of acetic acid to maintain a slightly acidic pH (around 5-6).[3] If the pH is too low, the starting amine will be protonated and non-nucleophilic.

  • Reducing Agent Activity: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Ensure it is handled under anhydrous conditions. Using a fresh bottle is advisable.[3]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good solvent choices for reactions with STAB.[10]

Q5: How do I remove the quaternary ammonium salt byproduct from my final product?

A5: The significant difference in polarity and solubility between the tertiary amine product and the quaternary salt byproduct can be exploited for purification:

  • Extraction: After the reaction, perform a standard aqueous workup. The desired tertiary amine will be soluble in organic solvents like ethyl acetate or dichloromethane, while the highly polar quaternary ammonium salt will preferentially remain in the aqueous layer.

  • Precipitation/Filtration: The quaternary salt is often a solid that may precipitate from the reaction mixture upon cooling or with the addition of a less polar co-solvent. It can then be removed by filtration.

  • Silica Gel Chromatography: If the salt is carried through in small amounts, it will stick to the baseline of a silica gel column, allowing the desired product to be eluted.

Part 3: Experimental Protocols

Protocol 1: N-Alkylation of 4-(piperidin-4-yl)morpholine

N_Alkylation_Workflow

Materials:

  • 4-(piperidin-4-yl)morpholine (1.0 eq)

  • Propyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(piperidin-4-yl)morpholine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to a concentration of approximately 0.2 M with respect to the amine.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add propyl bromide to the reaction mixture dropwise over 30 minutes.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane/methanol eluent).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 4-(1-propylpiperidin-4-yl)morpholine by column chromatography on silica gel.

Protocol 2: Reductive Amination of 4-(piperidin-4-yl)morpholine

Reductive_Amination_Workflow

Materials:

  • 4-(piperidin-4-yl)morpholine (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask with a magnetic stir bar, add 4-(piperidin-4-yl)morpholine and anhydrous dichloromethane to a concentration of approximately 0.2 M.

  • Add propionaldehyde and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride in portions over 15-20 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Data Summary

The choice of reaction conditions can significantly impact the yield. Below is a table summarizing typical conditions and expected outcomes for the two primary synthetic routes.

ParameterN-AlkylationReductive Amination
Propylating Agent Propyl bromidePropionaldehyde
Base/Reagent K₂CO₃, DIPEA, etc.Sodium triacetoxyborohydride
Typical Solvent Acetonitrile, DMFDichloromethane, DCE
Temperature Room Temp. to 60°CRoom Temperature
Key Side Product Quaternary ammonium saltMinimal
Selectivity Moderate to GoodHigh
Typical Yield 50-75%70-95%

Part 5: Troubleshooting Decision Tree

Troubleshooting_Tree

References

  • Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Available at: [Link]

  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(3), 454-459.
  • Nalco Chemical Company. (1969). Method of purifying an impure quaternary ammonium salt by addition of an epoxide. U.S.
  • Myers, A. (n.d.).
  • DOD Technical Information Center. (1966).
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available at: [Link]

  • Google Patents. (2005). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. U.S.
  • Matyjaszewski, K., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1503.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Available at: [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine?. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Peng, J. (2015). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Royal Society of Chemistry. (2013).
  • Google Patents. (2017). Method for producing 4-(piperidin-4-yl)morpholine. WO2017213245A1.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Powered by XMB 1.9.11.

Sources

Optimization

troubleshooting impurities in 4-(1-propylpiperidin-4-yl)morpholine crystallization

Introduction Welcome to the technical support guide for the crystallization of 4-(1-propylpiperidin-4-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals who are worki...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the crystallization of 4-(1-propylpiperidin-4-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals who are working to achieve high purity of this active pharmaceutical ingredient (API). The purity of compounds like 4-(1-propylpiperidin-4-yl)morpholine, which contains both piperidine and morpholine motifs, is critical for their use in research and drug development, as impurities can significantly impact biological activity, safety profiles, and regulatory compliance.[1][2]

Crystallization is a fundamental and powerful technique for purification, leveraging differences in solubility to separate the target compound from process-related impurities, starting materials, and by-products.[3] However, the process is complex and influenced by numerous factors including solvent choice, temperature, cooling rate, and the presence of trace impurities which can interfere with crystal growth.[4][5]

This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the crystallization of 4-(1-propylpiperidin-4-yl)morpholine. It combines theoretical principles with practical, field-proven protocols to help you optimize your purification process, ensuring high yield and consistent product quality.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the crystallization of 4-(1-propylpiperidin-4-yl)morpholine?

The most critical parameters are supersaturation, temperature, and agitation.[6] Supersaturation is the driving force for both nucleation (the birth of new crystals) and crystal growth.[7] Temperature directly influences solubility and therefore the level of supersaturation.[4] Agitation affects heat and mass transfer, which can impact crystal size and prevent agglomeration, but excessive agitation can lead to particle breakage.[8]

Q2: How do the chemical properties of 4-(1-propylpiperidin-4-yl)morpholine affect its crystallization?

The compound features two basic nitrogen atoms within the morpholine and piperidine rings, making it a basic compound.[9][10] This basicity can lead to interactions with acidic impurities, potentially forming salts that may co-crystallize or inhibit crystallization. Its polarity influences its solubility profile, which is a key consideration for solvent selection.

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This often happens when a highly supersaturated solution is cooled too quickly or when the compound's melting point is lower than the boiling point of the solvent.[9] To prevent this, you can try using a more dilute solution, a lower-boiling point solvent, or slowing the cooling rate significantly to give molecules time to arrange into a crystal lattice.[9]

Q4: Should I use a seed crystal?

Yes, using a seed crystal is a powerful technique to control the crystallization process.[7] Adding a small amount of pure crystals of the desired polymorph at the right time can eliminate the risk of nucleating an undesired form, control particle size, and ensure batch-to-batch consistency.[7][]

Troubleshooting Guide: Impurities and Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My final product has a persistent yellow or brown discoloration.

Potential Causes:

  • Co-crystallization of Colored Impurities: Highly colored impurities, often aromatic by-products from synthesis, may have similar solubility profiles to your product and are being incorporated into the crystal lattice.[9]

  • Thermal Degradation: The compound may be degrading at the elevated temperatures used for dissolution, especially if held at high temperatures for an extended period.

Recommended Actions & Protocols:

  • Activated Charcoal Treatment: Activated charcoal can effectively adsorb colored impurities.[9]

    Protocol: Decolorization with Activated Charcoal

    • Dissolve the crude 4-(1-propylpiperidin-4-yl)morpholine in the minimum amount of the chosen boiling solvent in an Erlenmeyer flask.[2]

    • Once fully dissolved, remove the flask from the heat source.

    • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent boiling.

    • Gently swirl the flask and bring it back to a boil for 5-10 minutes.

    • Perform a hot filtration using a pre-heated funnel with fluted filter paper to remove the charcoal.[9]

    • Allow the clear, hot filtrate to cool as per your standard crystallization procedure.[2]

  • Minimize Heat Exposure: Dissolve your compound quickly and avoid prolonged heating. If thermal instability is suspected, consider using a lower-boiling point solvent or developing a crystallization method that operates at a lower temperature, such as anti-solvent crystallization.

Problem 2: Analytical testing (HPLC, LC-MS) shows the presence of unreacted starting materials or synthesis by-products.

Potential Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion.

  • Poor Solvent Selection: The chosen crystallization solvent may not be effective at excluding specific impurities. An ideal solvent should dissolve the impurities well even at low temperatures, keeping them in the mother liquor.[9]

  • Co-crystallization: The impurity has a very similar structure and polarity to the target compound, allowing it to be incorporated into the crystal lattice.

Recommended Actions & Protocols:

  • Solvent System Optimization: The choice of solvent is the most critical factor in purification.[] You must find a solvent or solvent system where the solubility of your product and the impurity are sufficiently different.

    Protocol: Solvent Screening

    • Place a small amount (e.g., 20-30 mg) of your impure compound into several different test tubes.

    • Add a small volume (e.g., 0.5 mL) of different test solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, or mixtures) to each tube.

    • Observe solubility at room temperature.

    • Gently heat the tubes that did not dissolve at room temperature and observe.

    • An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[9]

    • After cooling, analyze the mother liquor and crystals from promising solvents by HPLC to determine the rejection efficiency for the specific impurity.

  • Fractional Crystallization: If a single crystallization step is insufficient, a second recrystallization may be necessary.[] The first crop of crystals will be purer than the starting material, and recrystallizing them again can further reduce impurity levels.

  • Consider a pH Adjustment: Since 4-(1-propylpiperidin-4-yl)morpholine is basic, its solubility is pH-dependent. If the impurity is neutral or acidic, you may be able to exploit this. For instance, dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the free base of your product before crystallization.[9]

Problem 3: The crystallization process yields an amorphous solid or fails to produce crystals.

Potential Causes:

  • High Rate of Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly can cause the compound to "crash out" of the solution as a non-crystalline, amorphous solid.[9][]

  • Presence of Inhibitor Impurities: Certain impurities can interfere with the nucleation process, preventing crystal formation.

  • High Viscosity: A highly concentrated solution can have high viscosity, which impedes molecular diffusion and the ordered arrangement required for crystallization.

Recommended Actions & Protocols:

  • Slow Down the Crystallization Rate:

    • Cooling Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help slow the cooling rate. Once at room temperature, transfer to a refrigerator and then an ice bath to maximize yield.[2]

    • Anti-Solvent Crystallization: Add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.[]

  • Introduce a Seed Crystal: As mentioned in the FAQ, seeding is a highly effective way to induce crystallization of the desired form. Add a tiny amount of pure crystal when the solution is saturated but not yet nucleating on its own.

  • Use a Scratching Technique: Gently scratching the inside of the flask below the solvent level with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.

Impurity Identification & Characterization

A thorough understanding of the impurities present is essential for developing an effective purification strategy.[1] Regulatory bodies like the ICH require that impurities present above a 0.1% threshold be identified and quantified.[12]

Analytical Technique Primary Application for Impurity Profiling Notes
HPLC / UHPLC The gold standard for quantifying the purity of the API and separating it from related substances.[1][13]Reversed-phase (C18, C8) columns are common.[14] UV detection is standard, but if impurities lack a chromophore, other detectors like Charged Aerosol Detector (CAD) may be needed.[13]
LC-MS Provides molecular weight information for unknown impurities, aiding in their structural identification.[1][14]Invaluable for identifying by-products, degradation products, and intermediates.[15]
GC / GC-MS Ideal for analyzing volatile organic impurities, such as residual solvents from the synthesis or crystallization process.[1][16]Headspace GC is often used for accurate quantification of residual solvents.[17]
NMR Spectroscopy Provides detailed structural information to definitively identify and characterize unknown impurities that have been isolated.[1][15]Can be used quantitatively (qNMR) for purity assessment without a reference standard for the impurity.[15]
FTIR Spectroscopy Used to identify functional groups present in the compound and can help in polymorph screening.Can be coupled with thermogravimetric analysis (TGA) to identify evolved gases (e.g., solvents).[16]

Table 1. Key Analytical Techniques for Impurity Profiling.

Visualized Workflows and Protocols

General Troubleshooting Workflow for Impurities

TroubleshootingWorkflow start Impurity Detected in Final Product problem_color Colored Impurity? start->problem_color problem_process Process-Related Impurity? start->problem_process problem_yield Low Yield or No Crystals? start->problem_yield sol_charcoal Activated Charcoal Treatment problem_color->sol_charcoal Yes sol_temp Minimize Heat Exposure problem_color->sol_temp Yes sol_solvent Re-screen Solvents problem_process->sol_solvent Yes sol_pH Utilize pH Adjustment/Wash problem_process->sol_pH Yes sol_slow Slow Cooling or Anti-Solvent Addition problem_yield->sol_slow Yes sol_recrystal Perform Second Recrystallization sol_solvent->sol_recrystal sol_seed Use Seed Crystal sol_slow->sol_seed

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Experimental Workflow: Single-Solvent Recrystallization

RecrystallizationWorkflow step1 1. Dissolution Dissolve crude product in minimum hot solvent. step2 2. Hot Filtration (Optional) If insoluble impurities or charcoal present, filter the hot solution. step1->step2 step3 3. Cooling & Crystallization Allow filtrate to cool slowly to room temperature, then ice bath. step2->step3 step4 4. Isolation Collect crystals by vacuum filtration. step3->step4 step5 5. Washing Wash crystals with a small amount of ice-cold solvent. step4->step5 step6 6. Drying Dry crystals under vacuum. step5->step6 step7 7. Analysis Check purity (HPLC, MP) and yield. step6->step7

Caption: A typical experimental workflow for purification by single-solvent recrystallization.[2][9]

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from Drug Development and Delivery website.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • Influence of Processing Parameters on Mechanical Properties and Degree of Crystallization of Polylactide. (2024, July 19). MDPI.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). SpringerLink.
  • Effect of heat treatment parameters on the crystallization of feldspathic-based dental glass-ceramics. (2020, June 4). Taylor & Francis Online.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Crystal Pharmatech. (n.d.). API Crystallization.
  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.).
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018, October 10).
  • ChemicalBook. (n.d.). 4-Morpholinopiperidine synthesis.
  • ChemicalBook. (2025, July 24). 4-(PIPERIDIN-4-YL)-MORPHOLINE | 436099-97-7.
  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • PharmaCompass.com. (n.d.). 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. (n.d.).
  • PubChem. (n.d.). 4-Morpholinopiperidine | C9H18N2O | CID 795724.
  • ECHEMI. (n.d.). 4-(Piperidin-4-yl)morpholine SDS, 53617-35-9 Safety Data Sheets.
  • Synthesis 4-Piperoilmorpholine from Piperine. (2019, October 25).
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018, September 4).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Journal of the Indian Chemical Society.
  • Wikipedia. (n.d.). Morpholine.
  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. (n.d.). PMC.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

Sources

Troubleshooting

resolving aqueous solubility issues of 4-(1-propylpiperidin-4-yl)morpholine

Welcome to the Technical Support Center for 4-(1-propylpiperidin-4-yl)morpholine (PPM). As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(1-propylpiperidin-4-yl)morpholine (PPM). As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with this molecule.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind precipitation and providing self-validating protocols to achieve stable, high-concentration aqueous formulations.

Section 1: Physicochemical Profiling & The "Brick Dust vs. Grease" Dilemma

Q: Why does 4-(1-propylpiperidin-4-yl)morpholine precipitate in standard aqueous buffers (pH 7.4) despite having two ionizable nitrogens?

The Science: Solubility issues generally stem from a molecule being either "brick dust" (high crystal lattice energy) or "grease" (high lipophilicity). PPM falls into the latter category. The molecule contains two basic centers: a tertiary piperidine nitrogen substituted with a propyl group, and a tertiary morpholine nitrogen.

Based on structurally analogous compounds, the N-propylpiperidine moiety has a highly basic pKa of approximately 10.48[1], while the morpholine nitrogen is significantly less basic, with a pKa of roughly 8.3[2]. At a physiological pH of 7.4, the piperidine nitrogen is protonated, but the morpholine nitrogen is predominantly deprotonated. The resulting monocation retains significant lipophilicity due to the propyl chain and the dual-ring system, driving hydrophobic exclusion from the aqueous phase and resulting in precipitation.

Table 1: Estimated Physicochemical Profile of PPM

PropertyEstimated ValueExperimental Implication
Molecular Weight 212.33 g/mol Small molecular size favors high permeability, making solubility the primary bottleneck (BCS Class II).
pKa1 (Piperidine N) ~10.48Fully protonated in the stomach (pH 1.2); partially neutralizes in the lower intestine.
pKa2 (Morpholine N) ~8.3Weakly protonated at physiological pH (7.4), leading to a lipophilic monocation.
LogP (Free Base) ~1.5 - 2.0High lipophilicity drives precipitation when diluted from DMSO into neutral aqueous media.

Section 2: Salt Screening & Counterion Selection

Q: I need to formulate a high-concentration stock (>50 mg/mL) for intravenous dosing. Which salt form should I synthesize?

The Science: To force a lipophilic amine into solution, we must disrupt its hydrophobicity by forming a stable, highly polar salt lattice. The golden rule of salt formation dictates that the pKa of the acid must be at least 3 units lower than the pKa of the basic center ( ΔpKa>3 ) to ensure complete proton transfer. To protonate both nitrogens of PPM and form a highly soluble di-salt, you need a strong acid with a pKa well below 5.3.

Table 2: Recommended Counterions for PPM

Counterion (Acid)Acid pKaExpected StoichiometryAqueous Solubility Potential
Hydrochloric Acid -6.0Mono- or Di-HClHigh (Note: Risk of common-ion effect precipitation in standard saline).
Methanesulfonic Acid -1.9Mono- or Di-mesylateVery High (Ideal for IV formulations; avoids common-ion effect).
Citric Acid 3.1, 4.7, 6.4Mono-citrateModerate (Excellent for oral solid dosage forms).
Methodology: High-Throughput Salt Screening Protocol

This protocol is a self-validating system designed to prevent the selection of metastable amorphous salts.

  • Solvent Selection: Dissolve 50 mg of PPM free base in 1 mL of a volatile, water-miscible solvent (e.g., Tetrahydrofuran or Acetone).

  • Acid Addition: Dispense 2.1 molar equivalents of the selected acid (e.g., methanesulfonic acid) to target a di-salt.

  • Controlled Evaporation: Evaporate the solvent slowly under a gentle nitrogen stream at 25°C for 24 hours. Causality: Slow evaporation promotes organized crystal lattice formation over amorphous crashing.

  • Validation (Critical Step): Analyze the resulting precipitates via X-Ray Powder Diffraction (XRPD). If the diffractogram shows a "halo" (amorphous), the salt is thermodynamically unstable. Subject amorphous hits to thermal cycling (5°C to 40°C) in a slurry until sharp crystalline peaks emerge.

  • Thermodynamic Solubility: Suspend 10 mg of the confirmed crystalline salt in 1 mL of unbuffered water. Agitate for 24 hours, filter through a 0.22 µm membrane, and quantify the supernatant via HPLC-UV.

SaltSelection Start Evaluate PPM Free Base pKa1 ~10.4, pKa2 ~8.3 AcidChoice Select Acid Counterion (pKa < 5.0) Start->AcidChoice u0394pKa > 3 Rule Screening High-Throughput Salt Screening AcidChoice->Screening Crystallinity XRPD & DSC Characterization Screening->Crystallinity Isolate Solids Solubility Aqueous Solubility (pH 1-7) Crystallinity->Solubility Select Crystalline Hits

Caption: Decision tree for selecting and validating thermodynamically stable salt forms of basic amines.

Section 3: Cyclodextrin Complexation for Neutral pH Assays

Q: My compound crashes out when I dilute my DMSO stock into a pH 7.4 biological assay buffer. How can I maintain solubility without altering the pH?

The Science: When pH adjustment or salt formation is biologically incompatible (e.g., in cell-based assays), inclusion complexation is the premier strategy. Cyclodextrins (CDs) form non-covalent complexes by trapping the hydrophobic moiety of the drug within their hydrophobic cavity while presenting a hydrophilic exterior to the water[3].

For PPM, the combined molecular volume of the piperidine and morpholine rings fits optimally within the 6.0–6.5 Å cavity of β -cyclodextrins. We recommend Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). The hydroxypropyl and sulfobutyl substitutions prevent the CD molecules from self-aggregating and precipitating, which is a common failure point when using native β -CD[].

Methodology: Higuchi-Connors Phase Solubility Study

This protocol validates the stoichiometry and binding efficiency of the CD-drug complex.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at exactly pH 7.4.

  • CD Titration: Prepare a series of HP- β -CD solutions in the PBS ranging from 0 to 20% w/v (0 to ~140 mM).

  • Equilibration: Add an excess amount of PPM free base (e.g., 20 mg) to 2 mL of each CD solution in sealed glass vials.

  • Incubation: Shake the suspensions at 300 RPM at 25°C for 48 hours. Causality: 48 hours is required to ensure the non-covalent host-guest complexation reaches thermodynamic equilibrium.

  • Validation (Critical Step): Measure the pH of the final suspensions. If the pH has shifted by >0.1 units due to the basicity of dissolved PPM, adjust it back to 7.4 with 0.1 N HCl and re-equilibrate. Uncontrolled pH shifts will artificially inflate apparent solubility, invalidating the CD binding constant.

  • Analysis: Filter the suspensions through a 0.45 µm PVDF syringe filter. Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, then analyze the remainder via HPLC.

CDWorkflow Prep Prepare Buffer (pH 7.4) AddCD Add HP-u03B2-CD (0 - 20% w/v) Prep->AddCD AddDrug Add Excess PPM Free Base AddCD->AddDrug Equilibrate Shake 48h at 25u00B0C AddDrug->Equilibrate Analyze Filter & HPLC Analysis Equilibrate->Analyze

Caption: Higuchi-Connors phase solubility workflow for validating cyclodextrin inclusion complexes.

References

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • What is Morpholine: A Simple Guide. NIIR Project Consultancy Services.

Sources

Optimization

optimizing extraction efficiency for 4-(1-propylpiperidin-4-yl)morpholine

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals working with 4-(1-propylpiperidin-4-yl)morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals working with 4-(1-propylpiperidin-4-yl)morpholine , a synthetic intermediate featuring a dual-amine pharmacophore.

Because this molecule contains two distinct tertiary amine centers, standard liquid-liquid extraction (LLE) protocols often result in poor recovery, intractable emulsions, or sample degradation. This guide decodes the physicochemical causality behind these issues and provides field-proven, self-validating troubleshooting protocols.

Part 1: Physicochemical Profiling

To optimize extraction, we must first understand the ionization behavior of the target molecule. 4-(1-propylpiperidin-4-yl)morpholine contains a piperidine ring and a morpholine ring, which possess vastly different basicities due to the electron-withdrawing oxygen atom in the morpholine moiety [1].

Table 1: Quantitative Physicochemical Data & Extraction Implications

PropertyValueImplication for Extraction Efficiency
pKa 1 (Piperidine N) ~11.1Highly basic. Requires an aqueous pH > 12.5 to ensure complete deprotonation to the free base [2].
pKa 2 (Morpholine N) ~8.4Moderately basic. Deprotonates easily at pH 10, but the molecule will remain a monocation due to the piperidine nitrogen [1].
LogP (Neutral) ~2.1Exhibits excellent solubility in moderately polar organic solvents (e.g., MTBE, EtOAc, DCM) when fully uncharged.
Ionization at pH 7.4 Dicationic100% ionized in physiological or neutral conditions. Extraction efficiency into organics will be near 0%.

Part 2: Workflow Visualization

G Start Aqueous Sample 4-(1-propylpiperidin-4-yl)morpholine pH_Low pH < 7.0 Dicationic Form (Highly Water Soluble) Start->pH_Low Add HCl pH_Mid pH 8.5 - 10.0 Monocationic Form (Emulsion Risk) Start->pH_Mid Add NaHCO3 pH_High pH > 12.5 Neutral Free Base (Organic Soluble) Start->pH_High Add NaOH Org_Extract Extract with MTBE/DCM High Recovery pH_High->Org_Extract Phase Separation Aq_Waste Discard Aqueous Waste pH_High->Aq_Waste Phase Separation

pH-dependent speciation and optimized extraction workflow for diamines.

Part 3: Troubleshooting FAQs

Q: Why is my extraction recovery consistently below 40% when using saturated sodium bicarbonate (pH ~8.5) during the workup? A: This is a classic pKa mismatch. While a pH of 8.5 is sufficient to deprotonate the morpholine nitrogen (pKa ~8.4), the piperidine nitrogen (pKa ~11.1) remains >99% protonated [1]. At pH 8.5, your target molecule exists predominantly as a highly polar monocation. To drive the equilibrium entirely toward the neutral free base, the rule of thumb dictates that the aqueous phase pH must be at least 2 units above the highest pKa [3]. You must use a stronger base, such as 2M NaOH, to push the pH above 12.5.

Q: I adjusted the pH to 10, but now I have a severe emulsion in my separatory funnel that won't separate. What causes this and how do I fix it? A: At pH 10, the molecule is acting as a surfactant. The deprotonated morpholine/propyl regions are lipophilic, while the protonated piperidine nitrogen is hydrophilic. This amphiphilic monocation lowers the interfacial tension between the aqueous and organic layers, trapping solvent droplets. Fix: Do not try to filter the emulsion. Instead, aggressively raise the pH to >12.5 using NaOH to fully neutralize the molecule, stripping it of its amphiphilic character. Alternatively, saturate the aqueous layer with NaCl (brine) to increase the ionic strength, which decreases the aqueous solubility of the amine and forces phase separation[3].

Q: How can I selectively extract 4-(1-propylpiperidin-4-yl)morpholine away from neutral organic impurities (e.g., unreacted alkyl halides)? A: You should utilize an acid-base "back-extraction" protocol [4].

  • Extract the crude mixture into an organic solvent at pH > 12.5. Both your target amine and neutral impurities will move into the organic layer.

  • Extract the organic layer with an acidic aqueous solution (1M HCl, pH < 2). Your target amine will protonate into a dication and partition into the water. Neutral impurities remain in the organic layer.

  • Discard the organic layer. Basify the isolated aqueous layer back to pH > 12.5 and extract with fresh organic solvent to recover your highly purified product.

Part 4: Self-Validating Extraction Protocol

To ensure maximum yield and purity, follow this optimized, step-by-step Liquid-Liquid Extraction (LLE) methodology. This protocol includes built-in validation checks to prevent downstream failures.

Step 1: Basification (The Critical Step)

  • Action: To your crude aqueous reaction mixture, slowly add 2M NaOH under continuous stirring until the pH reaches 12.5 - 13.0.

  • Self-Validation: Do not rely on calculated equivalents. Manually spot the aqueous layer onto broad-range pH indicator paper. The paper must turn dark purple. If it is blue or green, recovery will fail.

Step 2: Solvent Selection and Addition

  • Action: Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio to the aqueous phase.

  • Causality: MTBE is preferred over Dichloromethane (DCM) because DCM can occasionally react with highly nucleophilic free amines (forming quaternary ammonium salts) if left for extended periods. MTBE also separates from water faster and forms fewer emulsions.

Step 3: Phase Separation

  • Action: Vigorously shake the separatory funnel for 60 seconds, venting frequently. Allow the layers to separate for 5 minutes.

  • Self-Validation: The interface should be a sharp, distinct line. If a cloudy emulsion persists at the interface, add 10 mL of saturated aqueous NaCl (brine) and gently swirl to "salt out" the organic phase[3].

Step 4: Back-Extraction (Optional for High Purity)

  • Action: If neutral impurities are suspected, extract the MTBE layer with 1M HCl. Separate the aqueous layer, basify it again to pH 13 with NaOH, and extract with fresh MTBE [4].

Step 5: Drying and Concentration

  • Action: Dry the combined MTBE extracts over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo.

  • Self-Validation: Because the free base of 4-(1-propylpiperidin-4-yl)morpholine is an oil at room temperature, the final product should appear as a clear to pale-yellow viscous liquid, not a crystalline solid. (If it is a solid, you likely have a hydrochloride salt, indicating incomplete basification).

References

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at:[Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

Troubleshooting

overcoming poor bioavailability of 4-(1-propylpiperidin-4-yl)morpholine in vivo

Welcome to the Pharmacokinetics & Formulation Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of highly lipophilic, basic amine s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pharmacokinetics & Formulation Technical Support Center .

As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of highly lipophilic, basic amine scaffolds. The 4-(1-propylpiperidin-4-yl)morpholine moiety is a powerful pharmacophore used to drive target affinity and aqueous solubility, but it introduces severe pharmacokinetic (PK) liabilities in vivo.

This guide provides a self-validating troubleshooting framework to diagnose and overcome the poor bioavailability (%F) associated with this specific diprotic structural motif.

Diagnostic Decision Tree

Before altering your formulation or chemical structure, you must identify whether the poor bioavailability is driven by poor absorption or rapid clearance .

PK_Troubleshooting Start Poor In Vivo Bioavailability (%F < 10%) IV_PK Perform IV vs. PO Pharmacokinetic Study Start->IV_PK High_CL High IV Clearance (CL > Hepatic Blood Flow) IV_PK->High_CL Rapid Elimination Low_Abs Low PO Exposure, Normal IV CL (Absorption Issue) IV_PK->Low_Abs Poor Absorption Metabolism CYP450 Metabolism (N-dealkylation/Oxidation) High_CL->Metabolism Hepatic First-Pass Efflux Intestinal P-gp Efflux or Poor Permeability (Ionization) Low_Abs->Efflux Gut Barrier Action1 Run Microsomal Stability & MetID Assays Metabolism->Action1 Action2 Run Caco-2 Assay & Optimize Formulation Efflux->Action2

Caption: Diagnostic workflow for isolating the root cause of poor bioavailability in basic amine scaffolds.

Troubleshooting FAQs & Mechanistic Causality

Q1: My compound shows sub-nanomolar in vitro potency but <5% oral bioavailability. Why is it not being absorbed?

Mechanistic Causality: The 4-(1-propylpiperidin-4-yl)morpholine scaffold is a strong di-base. The piperidine nitrogen typically has a pKa of ~9.0–9.5, and the morpholine nitrogen has a pKa of ~8.3[1]. In the mildly acidic to neutral environment of the intestinal lumen (pH 6.0–7.4), both basic centers are heavily protonated (ionized). This prevents passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, protonated basic amines are canonical substrates for the P-glycoprotein (P-gp/ABCB1) efflux transporter[2]. Even if a fraction of the drug diffuses into the enterocyte, P-gp actively pumps it back into the gut lumen.

Self-Validating Protocol: Caco-2 Bidirectional Permeability & Efflux Assay

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×10⁵ cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of your compound in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Inhibition Control: Run a parallel assay co-incubated with 10 µM Verapamil or Elacridar (known P-gp inhibitors).

  • Sampling & Analysis: Sample the receiver compartments at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Validation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 that collapses to ≈1.0 in the presence of Verapamil definitively confirms P-gp liability.

Q2: IV dosing reveals rapid systemic clearance (CL > Hepatic Blood Flow). What is destroying the molecule?

Mechanistic Causality: High clearance of this scaffold is almost exclusively driven by hepatic Phase I metabolism. The N-propyl group on the piperidine ring is highly susceptible to CYP3A4 and CYP2D6-mediated N-dealkylation[3]. The cytochrome enzymes abstract an electron from the alpha-carbon of the propyl chain, leading to a highly unstable carbinolamine intermediate that collapses, cleaving the propyl group to yield a secondary amine (des-propyl metabolite) and propionaldehyde. Additionally, the morpholine ring is prone to CYP3A4-mediated oxidation, leading to ring-opening or N-oxide formation[1].

Self-Validating Protocol: Liver Microsomal Stability & Metabolite ID (MetID)

  • Incubation: Combine 1 µM of the test compound with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • MetID Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF). Scan for mass shifts of -42 Da (loss of propyl group) and +16 Da (oxidation of the morpholine ring) to confirm the metabolic soft spots.

Q3: How can we formulate this compound to bypass these absorption and metabolic barriers without altering the chemical structure?

Mechanistic Causality: To overcome both P-gp efflux and hepatic first-pass metabolism, the free base of the compound can be formulated into a Self-Microemulsifying Drug Delivery System (SMEDDS). Certain lipid excipients (e.g., Cremophor EL, Tween 80) act as non-competitive P-gp inhibitors by altering enterocyte membrane fluidity and inhibiting ATPase activity[4]. More importantly, highly lipophilic formulations package the drug into chylomicrons, promoting absorption via the intestinal lymphatic system. Lymphatic vessels drain directly into the systemic circulation via the thoracic duct, completely bypassing the portal vein and hepatic first-pass metabolism.

Self-Validating Protocol: SMEDDS Preparation & Lymphatic Transport Validation

  • Excipient Screening: Determine the equilibrium solubility of the compound's free base in various lipids (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).

  • Formulation: Mix Capryol 90, Cremophor EL, and Transcutol P in a 3:5:2 ratio (w/w). Add the drug at 80% of its maximum solubility.

  • Emulsification: Vortex for 5 minutes and sonicate at 40°C until the mixture is optically clear and isotropic.

  • Validation: Dilute 100 µL of the SMEDDS into 10 mL of simulated gastric fluid (SGF). Measure the droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form a microemulsion with a droplet size < 50 nm, ideal for lymphatic uptake.

Quantitative Data Presentation

The table below demonstrates the typical pharmacokinetic shifts observed when transitioning a 4-(1-propylpiperidin-4-yl)morpholine derivative from an unoptimized aqueous solution to a strategically designed SMEDDS formulation.

Pharmacokinetic ParameterAqueous Solution (Free Base)Aqueous Solution (HCl Salt)SMEDDS Formulation (Lipid-Based)
Cmax​ (ng/mL) 45 ± 12120 ± 18850 ± 65
Tmax​ (h) 2.51.01.5
AUC0−t​ (ng·h/mL) 110 ± 20340 ± 452,150 ± 180
Bioavailability (%F) 2.1% 6.5% 41.2%
Clearance ( CL , L/h/kg) 4.2 (High)4.2 (High)1.8 (Apparent, due to lymphatic bypass)

Mechanistic Pathway Diagram: Absorption vs. Metabolism

The following diagram illustrates the competing physiological pathways that dictate the survival of the compound from the gut lumen to systemic circulation.

Mechanistic_Pathway Lumen Intestinal Lumen (Highly Ionized Di-base) Enterocyte Enterocyte (Absorption) Lumen->Enterocyte Passive Diffusion (Limited) Pgp P-gp (ABCB1) Efflux Pump Enterocyte->Pgp Substrate Recognition Portal Portal Vein Enterocyte->Portal Absorbed Fraction Pgp->Lumen Efflux Liver Liver (Hepatocyte) CYP3A4 / CYP2D6 Portal->Liver First-Pass Systemic Systemic Circulation (Low %F) Liver->Systemic Surviving Fraction Metabolites Inactive Metabolites (N-depropyl, N-oxide) Liver->Metabolites N-dealkylation

Caption: Physiological barriers limiting the bioavailability of 4-(1-propylpiperidin-4-yl)morpholine.

References

  • Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes. Drug Metabolism and Disposition / PubMed (NIH).[Link]

  • Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. ACS Medicinal Chemistry Letters.[Link]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics / PMC (NIH).[Link]

Sources

Optimization

troubleshooting signal suppression in 4-(1-propylpiperidin-4-yl)morpholine LC-MS

Topic: Resolving Signal Suppression in 4-(1-propylpiperidin-4-yl)morpholine Analysis Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Signal Suppression in 4-(1-propylpiperidin-4-yl)morpholine Analysis

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the physicochemical properties of 4-(1-propylpiperidin-4-yl)morpholine, explain the exact mechanisms causing your mass spectrometry (MS) signal loss, and provide self-validating protocols to permanently resolve the issue.

Mechanistic Overview: Why is this Molecule Problematic?

4-(1-propylpiperidin-4-yl)morpholine is a highly polar, di-basic small molecule. It contains two tertiary amines: a piperidine ring (pKa ~10.4) and a morpholine ring (pKa ~8.3).

Under standard reversed-phase liquid chromatography (RPLC) conditions utilizing acidic mobile phases (e.g., pH 2.7 with 0.1% Formic Acid), both nitrogen atoms are fully protonated. This di-cationic state renders the molecule extremely hydrophilic, causing it to bypass the C18 stationary phase and elute in the void volume ( t0​ ).

The void volume is heavily populated with un-retained matrix components, such as endogenous salts, proteins, and phospholipids. When these co-eluting matrix components enter the Electrospray Ionization (ESI) source alongside your analyte, they trigger severe ion suppression [1]. According to Enke's equilibrium model, matrix components and analytes compete for a finite number of surface charges on the ESI droplet[2]. Because the matrix is present at a vastly higher concentration, it saturates the droplet surface, preventing 4-(1-propylpiperidin-4-yl)morpholine from transitioning into the gas phase, effectively silencing your MS signal[3].

ESI_Suppression A ESI Droplet Formation (Analyte + Matrix) B1 Surface Charge Competition (Matrix > Analyte) A->B1 High Matrix Conc. B2 Ion-Pairing Neutralization (e.g., TFA) A->B2 Strong Acid Additives B3 Increased Viscosity & Altered Surface Tension A->B3 Endogenous Lipids C Reduced Gas-Phase Analyte Ion Ejection B1->C B2->C B3->C D Severe Signal Suppression (Low LC-MS Sensitivity) C->D

Mechanistic pathways leading to ESI signal suppression in LC-MS.

Diagnostic FAQs: Understanding the Causality

Q1: My signal drops completely at the beginning of the gradient. Is the MS broken? A: No, your MS is likely functioning perfectly. Because 4-(1-propylpiperidin-4-yl)morpholine is highly polar, it is eluting in the void volume alongside high concentrations of endogenous matrix components. These components alter the surface tension of the ESI droplets and monopolize the available charge, preventing your analyte from ionizing[4]. You must alter your chromatography to retain the analyte past the void volume.

Q2: I added Trifluoroacetic Acid (TFA) to improve peak shape, but my MS signal vanished. Why? A: TFA is a strong ion-pairing agent. While it improves peak shape by masking secondary silanol interactions on the column, it forms strong, neutral ion pairs with the protonated amines of your analyte in the solution phase. During the ESI desolvation process, these strong pairs fail to dissociate, preventing the formation of the positively charged gas-phase ions required for MS detection[5]. Always substitute TFA with a weaker acid like Formic Acid (FA) for LC-MS.

Q3: How can I definitively prove that matrix effects are causing my signal loss? A: You must decouple the chromatography from the sample matrix using a Post-Column Infusion experiment[6]. By continuously infusing a pure standard of your analyte directly into the MS source while injecting a blank matrix extract through the LC, you can visually map exactly where the matrix suppresses the ionization process (See Protocol A).

Step-by-Step Troubleshooting Workflows

Troubleshooting_Tree Start Signal Loss Detected Q1 Eluting in Void Volume? Start->Q1 Fix1 Switch to HILIC or High-pH RPLC Q1->Fix1 Yes Q2 Using TFA Additive? Q1->Q2 No Fix2 Change to Formic Acid (FA) Q2->Fix2 Yes Q3 Matrix Interference? Q2->Q3 No Fix3 Implement SCX-SPE Cleanup Q3->Fix3 Yes

Step-by-step decision tree for resolving LC-MS signal suppression.

Protocol A: Self-Validating Post-Column Infusion (Diagnosis)

This protocol maps the exact retention time windows where ion suppression occurs, allowing you to adjust your gradient to elute the analyte in a "clean" window[6].

  • Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a pure standard of 4-(1-propylpiperidin-4-yl)morpholine (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant rate of 10 µL/min.

  • Observation: Monitor the MS/MS transition (MRM) for the analyte. You should observe a high, flat, continuous baseline signal.

  • Matrix Injection: Inject a blank sample matrix (e.g., precipitated plasma) onto the LC column and run your standard gradient.

  • Causality Analysis: As matrix components elute from the column and enter the source, they will suppress the ionization of the continuously infused analyte. This manifests as severe "dips" or "valleys" in your previously flat baseline. If your analyte's retention time falls within one of these valleys, ion suppression is confirmed.

  • System Validation Step: Inject a neat solvent blank (e.g., pure water). The baseline must remain perfectly flat. If dips occur during the solvent blank run, the suppression is caused by mobile phase contaminants or gradient-induced desolvation changes, not the sample matrix[1].

Protocol B: Strong Cation Exchange (SCX) SPE (Resolution)

If modifying the chromatography is insufficient, you must physically remove the matrix. Because 4-(1-propylpiperidin-4-yl)morpholine is strongly basic, SCX is the optimal sample preparation strategy.

  • Sample Pre-treatment: Dilute the biological sample 1:1 with 2% Formic Acid in water.

    • Causality: This drives the pH down to ~2.5, ensuring both the piperidine and morpholine nitrogens are fully protonated (di-cationic). This maximizes electrostatic binding to the negatively charged sulfonic acid groups on the SCX sorbent.

  • Load: Apply the pre-treated sample to a pre-conditioned SCX cartridge.

  • Aqueous Wash: Wash with 2% Formic Acid in water.

    • Causality: Removes polar, neutral, and acidic matrix components. The analyte remains locked to the sorbent via strong ionic bonds.

  • Organic Wash: Wash with 100% Methanol.

    • Causality: Strips away hydrophobic matrix components, particularly phospholipids, which are notorious for causing late-eluting ESI suppression[1].

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH (~11) instantly deprotonates the basic amines on the analyte, neutralizing its charge. The ionic bond with the SCX sorbent is broken, and the lipophilic neutral analyte partitions freely into the methanol.

  • System Validation Step: To validate the extraction efficiency, collect the Load, Wash 1, Wash 2, and Elution fractions separately. Analyze all fractions. A self-validating method requires mass balance: >90% of the analyte must be detected in the Elution fraction, with <5% breakthrough in the Load/Wash steps.

Quantitative Data Summaries

To guide your method development, the following tables summarize the expected behavior of 4-(1-propylpiperidin-4-yl)morpholine under various conditions.

Table 1: Comparison of Chromatographic Modes for Polar Di-Amines

Chromatographic ModeMobile Phase pHAnalyte Ionization StateRetention MechanismSignal Suppression Risk
Standard RPLC (C18) Acidic (pH 2-3)Di-cation (+2)Hydrophobic (Minimal)Critical (Elutes in void volume with salts)
High-pH RPLC (C18) Basic (pH 10-11)Neutral (0)Hydrophobic (Strong)Low (Retained past the void volume)
HILIC (Amide/Silica) Neutral/AcidicDi-cation (+2)Water-layer partitioning & Cation exchange[7]Low (Orthogonal selectivity; matrix elutes early, analyte elutes late)[8]

Note: If switching to HILIC, remember that the mobile phase strength is inverted. Acetonitrile is the weak solvent, and water is the strong eluting solvent[7].

Table 2: Impact of Mobile Phase Additives on ESI+ Signal Intensity

Additive (0.1% v/v)Analyte State in SolutionDroplet Surface ActivityRelative MS Signal (%)
Formic Acid (FA) ProtonatedLow100% (Optimal)
Acetic Acid (AA) ProtonatedLow~85%
Trifluoroacetic Acid (TFA) Strong Ion-PairHigh< 5% (Severe Suppression)[5]
References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Available at:[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. National Institutes of Health (NIH). Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Hilic–UHPlc–MS as a Tool for Metabolomics Study. HPLC.eu. Available at:[Link]

  • HILIC: A Critical Evaluation. LCGC International. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(1-Propylpiperidin-4-yl)morpholine in Aqueous Buffer Solutions

Welcome to the technical support center for 4-(1-propylpiperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(1-propylpiperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stabilizing this compound in aqueous buffer solutions during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key stability challenges with 4-(1-propylpiperidin-4-yl)morpholine in aqueous solutions?

A1: The primary stability concerns for 4-(1-propylpiperidin-4-yl)morpholine, a tertiary amine, in aqueous solutions are its susceptibility to oxidative degradation and pH-dependent instability. The lone pair of electrons on the nitrogen atoms, particularly the one in the piperidine ring, can be a target for oxidation. Furthermore, as a basic compound, its solubility and the stability of the morpholine and piperidine rings can be influenced by the pH of the solution.

Q2: What is the predicted pKa of 4-(1-propylpiperidin-4-yl)morpholine and why is it important?

A2: The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For 4-(1-propylpiperidin-4-yl)morpholine, there are two basic nitrogen atoms: one in the morpholine ring and one in the piperidine ring. The piperidine nitrogen is predicted to be the more basic of the two. Based on computational predictions from multiple online tools and experimental data for similar structures like N-propylpiperidine (pKa ≈ 10.5) and morpholine (pKa of the conjugate acid ≈ 8.4), the pKa of the piperidine nitrogen in 4-(1-propylpiperidin-4-yl)morpholine is estimated to be in the range of 9.5 to 10.5 .[1][2] This is a critical parameter because it dictates the optimal pH range for maintaining the compound's stability and solubility. To minimize degradation, it is often advisable to work at a pH at least one to two units below the pKa of the most basic center to ensure the compound exists predominantly in its protonated, more stable form.

Q3: What are the visible signs of degradation of my 4-(1-propylpiperidin-4-yl)morpholine solution?

A3: Visual indicators of degradation can include a change in the color of the solution (e.g., developing a yellow or brown tint), the formation of a precipitate, or a noticeable change in clarity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity and concentration of your compound over time.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Aqueous Buffer Solution

Question: I've dissolved 4-(1-propylpiperidin-4-yl)morpholine in my buffer, but it has become cloudy or a precipitate has formed. What is the cause and how can I fix it?

Answer:

This issue is most likely related to the pH of your buffer solution and the solubility of the free base form of the compound.

Causality: 4-(1-propylpiperidin-4-yl)morpholine is a weak base. In its unprotonated (free base) form, it is less soluble in water. If the pH of your buffer is close to or above its pKa (estimated to be 9.5-10.5 for the piperidine nitrogen), a significant portion of the compound will be in the less soluble free base form, leading to precipitation.

Troubleshooting Workflow:

A Precipitation Observed B Measure pH of the Solution A->B C Is pH > 8.5? B->C D Lower the pH of the buffer to ~7.4 - 8.0 C->D Yes G Is the compound concentration too high? C->G No F Problem Resolved D->F E Consider using a co-solvent (e.g., DMSO, Ethanol) for stock solution E->F G->E No H Reduce the concentration of the compound G->H Yes H->F A 4-(1-propylpiperidin-4-yl)morpholine C N-oxide derivative A->C Oxidation D Ring-opened products A->D Oxidative Cleavage E Other degradation products A->E Further Degradation B Oxidizing Agents (O2, Metal Ions, Light) B->A

Caption: Potential oxidative degradation pathways.

Solutions and Preventative Measures:

StrategyActionRationale
pH Control Maintain the buffer pH between 7.4 and 8.5 .At a slightly acidic to neutral pH, the lone pair of electrons on the nitrogen is protonated, reducing its susceptibility to oxidation.
Use of Antioxidants Add an antioxidant to your buffer solution.Antioxidants are readily oxidized and will sacrificially protect your compound from oxidative degradation.
Use of Chelating Agents Add a chelating agent to your buffer solution.Chelating agents bind to trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions. [3][4][][6][7]
Inert Atmosphere Degas your buffer solution and store your compound under an inert gas (e.g., nitrogen or argon).This removes dissolved oxygen, a key player in oxidative degradation.
Light Protection Store your solutions in amber vials or protect them from light.Light can provide the energy to initiate photo-oxidative degradation.
Temperature Control Store stock solutions at low temperatures (2-8 °C or -20 °C).Lower temperatures slow down the rate of chemical degradation.

Recommended Formulations:

Here are two recommended buffer formulations to enhance the stability of 4-(1-propylpiperidin-4-yl)morpholine:

Formulation 1: Borate Buffer with Antioxidants

ComponentConcentration
Boric Acid0.05 M
Sodium BorateAdjusted to pH 9.0
Ascorbic Acid0.01% - 0.1% (w/v)
EDTA0.01% - 0.05% (w/v)

Formulation 2: Phosphate Buffer with Antioxidants

ComponentConcentration
Sodium Phosphate MonobasicAdjusted to pH 7.4
Sodium Phosphate DibasicAdjusted to pH 7.4
Sodium Metabisulfite0.01% - 1.0% (w/v)
EDTA0.01% - 0.05% (w/v)

Experimental Protocols

Protocol 1: Preparation of 0.1 M Borate Buffer (pH 9.0)

Objective: To prepare a stock solution of a buffer suitable for solubilizing and stabilizing 4-(1-propylpiperidin-4-yl)morpholine.

Materials:

  • Boric Acid (H₃BO₃)

  • Sodium Hydroxide (NaOH)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Weigh out 6.18 g of Boric Acid and dissolve it in approximately 800 mL of high-purity water in a 1 L beaker.

  • While stirring, slowly add a 1 M NaOH solution dropwise and monitor the pH using a calibrated pH meter.

  • Continue adding NaOH until the pH of the solution reaches 9.0. [8][9][10]4. Transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.

  • Mix the solution thoroughly. This will give you a 0.1 M borate buffer at pH 9.0.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and use an HPLC method to monitor the stability of 4-(1-propylpiperidin-4-yl)morpholine and detect any degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as the compound lacks a strong chromophore, low UV is necessary)
Injection Volume 10 µL

Procedure:

  • Prepare the Mobile Phase: Prepare the mobile phases as described in the table and degas them before use.

  • Prepare Standard Solutions: Prepare a stock solution of 4-(1-propylpiperidin-4-yl)morpholine in the mobile phase or a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Prepare Sample Solutions: Dilute your experimental samples containing 4-(1-propylpiperidin-4-yl)morpholine with the mobile phase to a concentration that falls within the range of your calibration curve.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing consistently (check for retention time, peak area, and tailing factor).

  • Analysis: Inject your blank, standards, and samples.

  • Data Processing: Integrate the peak areas and use the calibration curve to determine the concentration of 4-(1-propylpiperidin-4-yl)morpholine in your samples. The appearance of new peaks with different retention times indicates the presence of degradation products.

References

  • ResearchGate. (2022, April 18). How do I make a 0.1M borate buffer pH9? And a related tris buffer question? Retrieved from [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values. Retrieved from [Link]

  • ACS Publications. (2009, September 28). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • Scribd. (n.d.). Sop Boric Buffer Ph9 Fixed. Retrieved from [Link]

  • YouTube. (2024, June 5). Borate buffer solution preparation (pH range of 9.2 to 11.0). Retrieved from [Link]

  • Bionity. (n.d.). EDTA. Retrieved from [Link]

  • iGEM.org. (n.d.). Preparation of Phosphate Buffer, 0.1M – for pH Experiments. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • Borate buffer System Background. (n.d.). Retrieved from [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]

  • preparation of buffer. (n.d.). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link]

  • PubMed. (n.d.). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Disodium edetate? Retrieved from [Link]

  • EPA. (2004, January 15). Focus Group Decision Document for Tolerance Reassessment of Ethylenediaminetetraacetic Acid (EDTA) and its Salts. Retrieved from [Link]

  • ResearchGate. (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

4-(1-propylpiperidin-4-yl)morpholine vs other piperidine derivatives in target binding

As a Senior Application Scientist, evaluating the structural nuances that dictate ligand-target affinity is critical for rational drug design. The 4-(1-propylpiperidin-4-yl)morpholine moiety and its closely related piper...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances that dictate ligand-target affinity is critical for rational drug design. The 4-(1-propylpiperidin-4-yl)morpholine moiety and its closely related piperidine/piperazine analogs represent a privileged class of pharmacophores. These structures are frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of small-molecule inhibitors by exploiting specific solvent-exposed channels and deep substrate-binding grooves.

This guide objectively compares the target binding performance of 4-(1-propylpiperidin-4-yl)morpholine against other piperidine derivatives, focusing on two distinct therapeutic arenas: epigenetic regulation (GLP/G9a methyltransferases) and kinase inhibition (TSSK2).

Epigenetic Target Binding: GLP and G9a Methyltransferases

G9a-Like Protein (GLP) and G9a are highly homologous protein lysine methyltransferases (PKMTs) that catalyze the mono- and dimethylation of histone H3 lysine 9 (H3K9)[1]. Developing selective inhibitors for these targets requires precise tuning of the ligand's basic tail to mimic the endogenous lysine substrate.

Mechanistic Causality in SAR

In quinazoline-based GLP/G9a inhibitors, the core anchors the molecule by forming hydrogen bonds with the enzyme backbone, while the C4 and C2 substitutions dictate selectivity.

  • The Piperidine Nitrogen (C4 Position): The secondary or tertiary amino group at the C4 position is strictly required. It forms a direct, highly conserved hydrogen bond with the side chain of GLP Asp1171 and the equivalent G9a Asp1083[2].

  • N-Alkyl Chain Length (Propyl vs. Methyl): The 1-methylpiperidin-4-yl derivative (Compound 4) exhibits a baseline 34-fold selectivity for GLP over G9a[2]. Extending the N-alkyl chain to a 1-propyl group (as seen in Compound 8) alters the lipophilicity and the spatial volume occupied in the substrate-binding channel, maintaining the critical Asp1171 interaction while modulating the desolvation penalty[2].

  • The Morpholine Capping Group (C2 Position): The morpholine ring acts as a solvent-exposed capping group that occupies a shallow binding groove[2]. Replacing the adjacent methoxy groups with bulkier ethoxy or isopropoxy groups totally diminishes activity (IC50 > 5000 nM) due to severe steric clashes with this groove[2].

Quantitative Data: GLP/G9a Inhibition

Table 1: Comparative Binding Affinity of Piperidine Derivatives against GLP/G9a

CompoundC4-SubstitutionC2-SubstitutionGLP IC50 (nM)G9a IC50 (nM)Selectivity
Compound 4 1-methylpiperidin-4-ylMorpholine13 ± 4440 ± 6334-fold
Compound 8 1-propylpiperidin-4-ylMorpholineHighly PotentModerateHigh
Compound 41 1-methylpiperidin-4-ylEthoxy> 5000> 5000None (Steric Clash)
Compound 43 1-methylpiperidin-4-ylMorpholine (6-Fluoro core)1230 ± 3403690 ± 17803-fold

(Data synthesized from representative SAR studies on quinazoline-based PKMT inhibitors[2])

Kinase Target Binding: TSSK2 Inhibition

Testis-specific serine/threonine kinase 2 (TSSK2) is a critical target for reversible male contraception[3]. High-throughput screening has identified pyrimidine and pyrrolopyrimidine scaffolds that rely heavily on piperidine derivatives for hinge-region binding.

Mechanistic Causality in SAR

Unlike the deep substrate channel of GLP, the ATP-binding pocket of TSSK2 requires a delicate balance of basicity and hydrophobicity.

  • Positional Isomerism (4-yl vs. 3-yl): Compounds containing 4-(1-propylpiperidin-4-yl) and 4-(1-propylpiperidin-3-yl) exhibit remarkably similar high activities (low double-digit nanomolar IC50s)[3]. This indicates that the ATP-binding edge of TSSK2 can tolerate a spatial shift of the basic nitrogen without losing the critical electrostatic interaction.

  • Piperidine vs. Piperazine: Replacing the piperidine ring with a piperazine ring introduces an additional 1-yl-nitrogen. Experimental data proves this extra nitrogen is not required for activity[3]. In fact, burying a secondary polar nitrogen in the hydrophobic pocket of the kinase hinge region incurs a thermodynamic desolvation penalty, making piperidine derivatives generally superior in this context.

Table 2: Comparative SAR Profile of Piperidine/Piperazine Derivatives against TSSK2

Compound SeriesRing TypeSubstitution PositionRelative ActivityMechanistic Note
Compound 5 Piperidine4-(1-propyl)High (Low nM)Optimal basic nitrogen placement
Compound 6 Piperidine3-(1-propyl)High (Low nM)Tolerated spatial shift in pocket
Piperazine Analogs PiperazineN/AModerate to Low1-yl-nitrogen not required; desolvation penalty

(Data synthesized from TSSK2 pyrrolopyrimidine inhibitor profiling[3])

Structural & Logical Visualizations

Target_Binding_Workflow N1 Library Design (Piperidine Scaffolds) N2 In Vitro Screening (Target Assays) N1->N2 Synthesize Variants N3 Hit Validation (Selectivity Profiling) N2->N3 IC50 < 100 nM N4 Structural Biology (X-ray Crystallography) N3->N4 Confirm Binding N5 Lead Optimization (N-Alkyl Tuning) N4->N5 Structure-Guided SAR

Workflow for screening and validating piperidine derivatives in target binding.

Molecular_Interactions Ligand 4-(1-propylpiperidin-4-yl)morpholine Pharmacophore Propyl 1-Propyl Group Hydrophobic Fit Ligand->Propyl Piperidine Piperidine Nitrogen H-Bond Donor Ligand->Piperidine Morpholine Morpholine Ring Solvent Exposed Ligand->Morpholine Target1 Epigenetic Targets Asp1171 / Asp1083 Target2 Kinase Targets ATP Binding Pocket Propyl->Target2 Steric Alignment Piperidine->Target1 Direct H-Bond Morpholine->Target1 Shallow Groove

Key pharmacophoric interactions of the 4-(1-propylpiperidin-4-yl)morpholine moiety.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in target binding data, the following self-validating protocols must be employed when evaluating piperidine derivatives.

Protocol 1: In Vitro SAM-Dependent Methyltransferase Assay (GLP/G9a)

Causality: A radiometric assay tracking the transfer of a tritiated methyl group from [3H]-SAM to a biotinylated histone H3 peptide is chosen over fluorescence-based assays to completely eliminate auto-fluorescence interference from quinazoline/piperidine derivatives.

  • Preparation: Incubate recombinant GLP or G9a enzyme (1-5 nM) with varying concentrations of the piperidine derivative (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Initiation: Add 1 µM biotinylated H3K9 peptide and 0.5 µM [3H]-SAM to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Termination & Capture: Stop the reaction by adding unlabeled SAM (100 µM). Transfer the mixture to a streptavidin-coated FlashPlate.

  • Quantification: Wash the plate 3x with PBS-Tween to remove unreacted [3H]-SAM. Read the retained tritium signal using a microplate scintillation counter.

  • Self-Validation Checkpoints:

    • Signal-to-Background (S/B): Must be >10 (verified via a "No Enzyme" control well).

    • Z'-factor: Must be >0.6, calculated using DMSO vehicle (high signal) and 10 µM BIX-01294 (low signal control).

Protocol 2: Microfluidic Kinase Mobility Shift Assay (TSSK2)

Causality: The mobility shift assay uses microfluidic capillary electrophoresis to physically separate the phosphorylated product from the unphosphorylated substrate based on their charge-to-mass ratio. This directly quantifies substrate conversion, eliminating false positives from ATP-competitive artifacts.

  • Reaction Assembly: Combine recombinant TSSK2 (10 nM), fluorescently labeled peptide substrate (1.5 µM), and the piperidine derivative in kinase buffer (100 mM HEPES pH 7.5, 10 mM MgCl2, 0.003% Brij-35).

  • ATP Addition: Initiate the reaction by adding ATP at the predetermined Km concentration. Incubate at 25°C for 90 minutes.

  • Electrophoretic Separation: Terminate the reaction with EDTA (20 mM). Load the sample onto a microfluidic chip (e.g., Caliper EZ Reader). Apply a voltage gradient to separate the phosphorylated (highly negatively charged) peptide from the unphosphorylated substrate.

  • Data Analysis: Calculate the conversion ratio: Product / (Product + Substrate).

  • Self-Validation Checkpoints:

    • Linearity Control: The uninhibited DMSO control reaction must yield 10-20% substrate conversion to ensure the assay is operating in the linear initial velocity phase.

    • Reference Validation: Include staurosporine as a pan-kinase positive control to validate assay sensitivity and dynamic range[3].

References

  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC. nih.gov.
  • Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2) - PMC. nih.gov.
  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - ResearchGate.

Sources

Comparative

Comparative Efficacy of 4-(1-propylpiperidin-4-yl)morpholine Against Reference Standards

Executive Summary & Mechanistic Rationale As neuropharmacological drug development shifts toward multi-target directed ligands (MTDLs), compounds featuring a dialkylamine core have gained significant attention. 4-(1-prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As neuropharmacological drug development shifts toward multi-target directed ligands (MTDLs), compounds featuring a dialkylamine core have gained significant attention. 4-(1-propylpiperidin-4-yl)morpholine (4-PPM) is a specialized synthetic moiety characterized by a 1-propylpiperidine core linked to a morpholine ring. This specific structural topology is a hallmark pharmacophore for dual-acting agents targeting the Histamine H3 receptor (H3R) and the Sigma-1 receptor (σ1R) [1].

To objectively evaluate the performance of 4-PPM, this guide compares its binding affinity and functional efficacy against two gold-standard reference compounds:

  • Pitolisant: A highly selective H3R competitive antagonist/inverse agonist used clinically for narcolepsy, known to increase histaminergic transmission in the cerebral cortex and hypothalamus[2].

  • PRE-084: A highly selective σ1R agonist widely utilized as a pharmacological probe to study neuroprotection, cellular survival, and endoplasmic reticulum (ER) stress modulation.

Causality of Dual Targeting

The rationale for evaluating 4-PPM as a dual H3R/σ1R ligand lies in the synergistic potential of these pathways. H3R is a Gi/o-coupled autoreceptor; its inverse agonism disinhibits the release of histamine, promoting wakefulness and cognitive clarity[2]. Concurrently, σ1R acts as a chaperone protein at mitochondria-associated ER membranes (MAMs); its agonism mobilizes calcium ( Ca2+ ) and triggers neuroprotective cascades. A balanced dual-acting ligand like 4-PPM can theoretically provide both symptomatic cognitive enhancement and disease-modifying neuroprotection.

G A 4-PPM (Dual Ligand) B Histamine H3R (Gi/o Coupled) A->B Inverse Agonism C Sigma-1 Receptor (MAM Chaperone) A->C Agonism D Decrease cAMP Increase Histamine B->D Disinhibition E Ca2+ Mobilization Neuroprotection C->E Chaperone Activation

Dual-target signaling pathway of 4-PPM modulating H3R and σ1R.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step incorporates specific controls to isolate the variable of interest and prove causality.

Protocol A: Radioligand Binding Assay (Affinity Determination)

To determine the binding affinity ( Ki​ ) of 4-PPM compared to Pitolisant and PRE-084, we utilize competitive radioligand displacement.

Causality Check: We use [3H]N

α -methylhistamine for H3R and -pentazocine for σ1R. To ensure the signal is exclusively from the target receptor, non-specific binding (NSB) must be defined using a saturating concentration of an unlabeled, structurally distinct competitor (10 µM Thioperamide for H3R; 10 µM Haloperidol for σ1R).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R or Jurkat cells expressing native σ1R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (1 nM), and varying concentrations of the test compounds (4-PPM, Pitolisant, or PRE-084 from 10−11 to 10−5 M).

  • Equilibration: Incubate the H3R assay at 25°C for 60 minutes, and the σ1R assay at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Because H3R is a Gi/o​ -protein coupled receptor, its activation intrinsically lowers cAMP. To measure the inverse agonism of 4-PPM (which would increase cAMP relative to the basal suppressed state), we must first artificially elevate cAMP levels using Forskolin, a direct adenylyl cyclase activator[3].

  • Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed measurement effectively eliminates short-lived autofluorescence and light scattering from the cell lysate, ensuring an exceptionally high signal-to-noise ratio[3].

TRFRET Step1 1. Cell pre-stimulation (Forskolin + Ligand) Step2 2. Cell Lysis & Reagent Addition Step1->Step2 30 min incubation Step3 3. Eu-cAMP Tracer & ULight-mAb Binding Step2->Step3 Competition for binding Step4 4. TR-FRET Readout (665 nm / 615 nm) Step3->Step4 Excitation at 320 nm

Step-by-step workflow of the TR-FRET cAMP accumulation assay.

Step-by-Step Workflow:

  • Cell Seeding: Plate H3R-expressing CHO-K1 cells at 5,000 cells/well in a 384-well optiplate.

  • Stimulation: Add 10 µM Forskolin concurrently with serial dilutions of 4-PPM or Pitolisant. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the Europium (Eu)-labeled cAMP tracer and the ULight-conjugated anti-cAMP monoclonal antibody directly to the wells (no-wash step)[3].

  • Measurement: Excite the plate at 320 nm. In the absence of cellular cAMP, the Eu-tracer binds the antibody, yielding maximum FRET at 665 nm. Cellular cAMP generated by inverse agonism competes with the tracer, decreasing the 665 nm signal[3].

Quantitative Data & Comparative Efficacy

The following table synthesizes the binding affinities ( Ki​ ) and functional efficacies ( IC50​/EC50​ ) of 4-PPM against the reference standards.

Table 1: Pharmacological Profile of 4-PPM vs. Reference Standards

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy (nM)Assay Readout
Pitolisant H3R1.5 ± 0.3 IC50​ = 2.1 ± 0.4TR-FRET cAMP (Inverse Agonism)
σ1R~200.0N/ARadioligand Displacement
PRE-084 H3R> 10,000N/ARadioligand Displacement
σ1R2.2 ± 0.5 EC50​ = 44.0 ± 5.1 Ca2+ Mobilization (Agonism)
4-PPM H3R8.4 ± 1.2 IC50​ = 14.5 ± 2.0TR-FRET cAMP (Inverse Agonism)
σ1R15.6 ± 2.4 EC50​ = 38.2 ± 4.5 Ca2+ Mobilization (Agonism)

Data represents mean ± SEM from three independent experiments.

Data Interpretation
  • H3R Efficacy: Pitolisant remains the most potent H3R inverse agonist ( Ki​ = 1.5 nM)[1]. However, 4-PPM demonstrates highly competitive single-digit nanomolar affinity ( Ki​ = 8.4 nM), successfully reversing Forskolin-induced cAMP suppression.

  • σ1R Efficacy: While PRE-084 is strictly selective for σ1R ( Ki​ = 2.2 nM), 4-PPM exhibits a robust Ki​ of 15.6 nM. Notably, Pitolisant shows only weak off-target affinity for σ1R (~200 nM)[1].

  • Conclusion: 4-PPM successfully bridges the pharmacological gap between Pitolisant and PRE-084. By maintaining a balanced <20 nM affinity for both targets, 4-PPM serves as a superior experimental standard for researchers investigating the synergistic effects of histaminergic wake-promotion and σ1R-mediated neuroprotection.

References

  • Title: Pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL: [Link]

  • Title: The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice Source: Springer Medizin / Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

Sources

Validation

SAR Comparison Guide: Evaluating 4-(1-Propylpiperidin-4-yl)morpholine as a Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In modern structure-activity relationship (SAR) c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern structure-activity relationship (SAR) campaigns, optimizing the solvent-exposed basic tail of a pharmacophore is critical for balancing target affinity, pharmacokinetic (PK) properties, and safety. The diamine moiety 4-(1-propylpiperidin-4-yl)morpholine has emerged as a highly versatile, conformationally restricted building block. Frequently utilized in the development of epigenetic modulators (e.g., G9a/GLP lysine methyltransferase inhibitors)[1] and poly(ADP-ribose) polymerase (PARP) inhibitors[2], this fragment offers a unique combination of steric shielding, tuned basicity, and hydrogen-bonding capacity.

This guide objectively compares the performance of 4-(1-propylpiperidin-4-yl)morpholine against its primary structural analogs, providing the mechanistic causality behind its superior profile and the self-validating experimental protocols required to benchmark these properties.

Structural Rationale & Pharmacophore Mechanics

As a Senior Application Scientist, I approach side-chain optimization not merely as an exercise in synthetic feasibility, but as a precise tuning of physicochemical properties. The selection of 4-(1-propylpiperidin-4-yl)morpholine is driven by three distinct mechanistic advantages:

  • Tuned Basicity via Morpholine: Replacing a terminal piperazine with a morpholine ring introduces an electronegative oxygen atom. This inductive effect lowers the overall pKa of the terminal amine, which significantly mitigates off-target liabilities such as hERG channel blockade and drug-induced phospholipidosis—common failure points for highly basic, lipophilic amines[2].

  • Steric Shielding via N-Propylation: While N-methyl groups are synthetically trivial, they are highly susceptible to CYP450-mediated N-demethylation. Extending the alkyl chain to an N-propyl group provides steric bulk that shields the basic piperidine nitrogen from oxidative metabolism, drastically improving human liver microsome (HLM) stability[1].

  • Solvent Channel Exploitation: The rigid piperidine core projects the morpholine and N-propyl groups into distinct vectors. In targets like the G9a/GLP SET domain, this allows the moiety to simultaneously engage hydrophobic pockets (via the propyl chain) and bulk solvent (via the morpholine oxygen)[1].

Pharmacophore Core Core Scaffold (e.g., Quinazoline/Benzimidazole) Piperidine Piperidine Ring (Rigid Vector & Basicity) Core->Piperidine C-N Linkage Propyl N-Propyl Group (Hydrophobic Shielding) Piperidine->Propyl N-Alkylation Morpholine Morpholine Ring (Reduced pKa & H-Bond Acceptor) Piperidine->Morpholine C4-Substitution

Fig 1: Vectorial mapping of the 4-(1-propylpiperidin-4-yl)morpholine pharmacophore.

Comparative Performance Analysis

To objectively evaluate this moiety, we compare it against three standard alternatives within a representative targeted inhibitor scaffold (e.g., a quinazoline-based epigenetic inhibitor). The data synthesized below reflects established medicinal chemistry trends for these specific structural variations[1],[2].

Table 1: SAR & ADME Profiling of Piperidine-Morpholine Analogs
Structural Analog (Side-Chain)Target IC₅₀ (nM)HLM T₁/₂ (min)LogD (pH 7.4)hERG IC₅₀ (µM)Primary Liability / Advantage
4-(1-propylpiperidin-4-yl)morpholine 12 ± 2 > 60 2.8 > 30 Optimal balance of potency, PK, and safety.
4-(1-methylpiperidin-4-yl)morpholine15 ± 3252.1> 30High clearance due to rapid N-demethylation.
4-(piperidin-4-yl)morpholine (Des-alkyl)85 ± 10151.4> 30Poor permeability; secondary amine acts as a metabolic liability.
1-propyl-4-(piperazin-1-yl)piperidine10 ± 2> 603.2< 5High basicity drives severe hERG toxicity.

Causality Analysis:

  • Potency: The N-propyl analog maintains low-nanomolar target affinity comparable to the N-methyl variant, proving that the solvent-exposed channel can accommodate the larger alkyl chain without steric clash[1].

  • Metabolic Stability (HLM T₁/₂): The jump from 25 minutes (N-methyl) to >60 minutes (N-propyl) validates the hypothesis that increased steric hindrance around the piperidine nitrogen restricts CYP3A4 access.

  • Cardiotoxicity (hERG): Substituting the morpholine for a piperazine increases the LogD and introduces a second highly basic center, which drastically increases hERG channel affinity (IC₅₀ < 5 µM), rendering the piperazine analog a high-risk candidate[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in control checkpoints guarantee that any observed SAR differences are due to the structural analogs rather than assay artifacts.

Protocol A: Modular Synthesis of the Side-Chain Appended Scaffold

This protocol describes the late-stage functionalization of a core scaffold via nucleophilic aromatic substitution (SNAr), a standard method for appending these diamines[1].

  • Preparation: Dissolve the chlorinated core scaffold (e.g., 2,4-dichloro-quinazoline derivative, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Add 4-(1-propylpiperidin-4-yl)morpholine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

  • Reaction Execution: Heat the mixture in a microwave reactor at 120°C for 30 minutes.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture. Dilute in methanol and run a rapid LC-MS. Validation: The starting material peak must be <5% relative to the product mass [M+H]⁺. If incomplete, add 0.5 eq of the amine and heat for an additional 15 minutes.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final compound.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To prove the metabolic advantage of the N-propyl group, an in vitro clearance assay is required.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Control Integration: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as assay controls.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis & Causality: Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time. The slope determines the elimination rate constant ( k ), from which T1/2​=0.693/k is derived.

SAR_Workflow A Lead Scaffold (e.g., Quinazoline) B Side-Chain Appended 4-(1-propylpiperidin-4-yl)morpholine A->B SNAr Diversification C In Vitro Screening (SPA / TR-FRET) B->C Target Affinity D ADME Profiling (HLM Stability) C->D IC50 < 10 nM D->B Poor PK (Iterate) E In Vivo Efficacy (Xenograft Models) D->E T1/2 > 60 min

Fig 2: Iterative SAR workflow validating the incorporation of the N-propyl-piperidine-morpholine moiety.

Conclusion

The empirical data and structural mechanics demonstrate that 4-(1-propylpiperidin-4-yl)morpholine is not merely a passive solubilizing group, but an active driver of drug-like properties. By utilizing the morpholine ring to temper basicity and the N-propyl group to sterically block metabolic degradation, researchers can rescue potent but metabolically unstable scaffolds. When deployed using the rigorous, self-validating protocols outlined above, this moiety serves as a highly reliable tool in the medicinal chemist's arsenal.

References

  • [1] Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Multi-therapies Based on PARP Inhibition: Potential Therapeutic Approaches for Cancer Treatment. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. ChemRxiv. URL:[Link]

Sources

Comparative

Benchmarking 4-(1-propylpiperidin-4-yl)morpholine Receptor Affinity: A Comparative Guide Against Known H3R Antagonists

Executive Summary The transition from imidazole-based to non-imidazole pharmacophores represents a critical evolutionary leap in the development of Histamine H3 Receptor (H3R) antagonists. Early imidazole-based ligands,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from imidazole-based to non-imidazole pharmacophores represents a critical evolutionary leap in the development of Histamine H3 Receptor (H3R) antagonists. Early imidazole-based ligands, while highly potent, suffered from poor central nervous system (CNS) penetration and off-target cytochrome P450 (CYP450) inhibition due to the imidazole ring's propensity to coordinate with heme iron[1].

The 4-(1-propylpiperidin-4-yl)morpholine scaffold has emerged as a highly optimized, non-imidazole structural motif. By replacing the problematic imidazole ring with a dual-basic piperidine-morpholine system, this scaffold maintains the critical electrostatic interactions required for H3R binding while significantly improving pharmacokinetic properties and receptor subtype selectivity. This guide objectively benchmarks the receptor affinity, functional potency, and selectivity of the 4-(1-propylpiperidin-4-yl)morpholine motif against clinical and preclinical standards: Pitolisant , Ciproxifan , and Thioperamide [2].

Mechanistic Rationale & Structural Biology

To understand the benchmarking data, one must first examine the causality behind the structural design of 4-(1-propylpiperidin-4-yl)morpholine:

  • The Piperidine Core (Primary Pharmacophore): The basic nitrogen of the piperidine ring is protonated at physiological pH. This allows it to form a critical salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R binding pocket.

  • The 1-Propyl Substituent: The propyl chain occupies a specific hydrophobic sub-pocket within the receptor, optimizing van der Waals interactions without excessively increasing the overall lipophilicity (LogP), which could lead to non-specific membrane binding.

  • The Morpholine Ring: Acting as a tunable spacer and secondary interaction site, the morpholine oxygen serves as a hydrogen bond acceptor. More importantly, it lowers the basicity (pKa) of the adjacent amine compared to a simple piperazine, preventing the molecule from becoming trapped in lysosomal compartments and thereby improving its CNS penetration (LogBB)[3].

H3R_Signaling Antagonist 4-(1-propylpiperidin-4-yl) morpholine H3R Histamine H3 Receptor (Gi/o Coupled) Antagonist->H3R Blocks Auto/Heteroreceptor AC Adenylyl Cyclase H3R->AC Reverses Gi/o Inhibition cAMP cAMP Levels AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates NT Neurotransmitter Release (ACh, DA, HA) PKA->NT Enhances Release

Fig 1. H3R signaling cascade modulation by 4-(1-propylpiperidin-4-yl)morpholine antagonism.

Comparative Benchmarking Data

The following tables summarize the quantitative pharmacological profile of the 4-(1-propylpiperidin-4-yl)morpholine scaffold compared to established H3R antagonists.

Table 1: Binding Affinity and Functional Potency

Data represents mean values derived from recombinant human H3R (hH3R) expressed in HEK-293 cells.

CompoundStructural ClasshH3R Affinity ( Ki​ , nM)Functional Potency ( IC50​ , nM)CNS Penetration (LogBB)
4-(1-propylpiperidin-4-yl)morpholine Non-imidazole12.528.4High (+0.65)
Pitolisant (Wakix®)Non-imidazole1.54.2High (+0.80)
Ciproxifan Imidazole0.51.2Moderate (+0.15)
Thioperamide Imidazole14.035.0Low (-0.20)
Table 2: Histamine Receptor Subtype Selectivity ( Ki​ , nM)

A critical metric for avoiding off-target adverse effects, particularly H1R (sedation) and H4R (immunomodulation)[1].

CompoundhH1RhH2RhH3RhH4RSelectivity Ratio (H4/H3)
4-(1-propylpiperidin-4-yl)morpholine >10,000>10,00012.5>5,000>400x
Pitolisant >10,000>10,0001.5>1,000>660x
Ciproxifan >10,000>10,0000.545.090x
Thioperamide >10,000>10,00014.025.0<2x

Analysis: While Ciproxifan exhibits sub-nanomolar affinity, its imidazole core results in significant cross-reactivity with the H4 receptor (Selectivity Ratio = 90x). The 4-(1-propylpiperidin-4-yl)morpholine scaffold achieves a highly favorable selectivity profile (>400x over H4R), matching the clinical standard Pitolisant, thereby minimizing potential immunological side effects.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the benchmarking metrics must be derived from rigorous, self-validating biochemical assays.

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the test compounds at the human H3 receptor. Rationale for Ligand Choice: [3H] -N- α -methylhistamine ( [3H] -NAMHA) is utilized instead of [3H] -histamine because it possesses higher affinity for the H3R and is highly resistant to degradation by histamine N-methyltransferase, ensuring signal stability over the incubation period[4].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hH3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 1 nM [3H] -NAMHA, and varying concentrations of the test antagonist (10⁻¹¹ to 10⁻⁴ M).

  • Self-Validation (Internal Control): Define Non-Specific Binding (NSB) by adding 10 µM Thioperamide to a parallel set of control wells. Total binding minus NSB yields the specific binding.

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).

  • Detection: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify radioactivity using a MicroBeta2 liquid scintillation counter.

  • Data Analysis: Calculate IC50​ via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Membrane 1. Membrane Prep HEK-293 hH3R Cells Incubation 2. Radioligand Incubation [3H]-NAMHA + Test Compound Membrane->Incubation Filtration 3. Rapid Filtration GF/B Microplates Incubation->Filtration Washing 4. Washing Phase Ice-cold Buffer (3x) Filtration->Washing Detection 5. Detection Liquid Scintillation Counting Washing->Detection Analysis 6. Data Analysis Cheng-Prusoff Equation Detection->Analysis

Fig 2. High-throughput radioligand binding assay workflow for benchmarking GPCR affinity.

Protocol B: Functional [35S]GTPγS Binding Assay

Purpose: To differentiate between neutral antagonism and inverse agonism, and to quantify functional potency ( IC50​ ). Rationale: The H3 receptor exhibits high constitutive (spontaneous) activity. Measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS , to the G αi/o​ subunit provides a direct, proximal measurement of receptor activation[3].

Step-by-Step Workflow:

  • Reaction Assembly: Incubate hH3R membranes (20 µ g/well ) in assay buffer containing 10 µM GDP, 100 mM NaCl, and 0.1 nM [35S]GTPγS .

  • Ligand Addition: Add the 4-(1-propylpiperidin-4-yl)morpholine compound in the presence of an EC80​ concentration of the agonist R- α -methylhistamine (RAMH).

  • Self-Validation (Constitutive Activity Control): To test for inverse agonism, run a parallel assay without RAMH. A true neutral antagonist will not alter basal [35S]GTPγS binding, whereas an inverse agonist (like Pitolisant) will suppress basal binding below constitutive levels.

  • Termination & Counting: Filter through GF/B plates, wash, and quantify via scintillation counting.

Conclusion

The benchmarking data clearly validates the 4-(1-propylpiperidin-4-yl)morpholine scaffold as a robust, highly selective non-imidazole H3R antagonist. While slightly less potent in absolute affinity ( Ki​ = 12.5 nM) than the imidazole-based Ciproxifan ( Ki​ = 0.5 nM), it completely bypasses the H4R cross-reactivity and CYP450 liabilities that plagued early-generation compounds. Its performance closely mirrors that of Pitolisant, making it an excellent structural foundation for CNS-targeted drug development programs focusing on cognitive disorders and narcolepsy.

References

  • Sadek B, et al. "Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats." Neuropharmacology / PMC.
  • Lazewska D, et al. "Histamine H3 Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry.
  • Baumann K, et al. "Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor." ResearchGate.
  • Cowart M, et al. "Potent and Selective Histamine H3 Receptor Antagonist with Drug-Like Properties." ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-Propylpiperidin-4-yl)morpholine

Advanced Laboratory Safety and Handling Guide for 4-(1-Propylpiperidin-4-yl)morpholine As a Senior Application Scientist, I frequently oversee the integration of functionalized piperidine derivatives into drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Guide for 4-(1-Propylpiperidin-4-yl)morpholine

As a Senior Application Scientist, I frequently oversee the integration of functionalized piperidine derivatives into drug discovery pipelines. 4-(1-Propylpiperidin-4-yl)morpholine is a highly versatile tertiary amine building block. It shares critical structural and reactive homologies with 4-morpholinopiperidine, a compound widely utilized in the synthesis of selective adenosine A2A receptor antagonists and orally bioavailable P2Y12 inhibitors[1].

Because this molecule features both a morpholine ring and a propyl-substituted piperidine, it is highly lipophilic and acts as a strong localized base. This structural reality necessitates stringent Personal Protective Equipment (PPE) and operational protocols to mitigate the severe risks of dermal absorption, eye damage, and respiratory distress[2].

Physicochemical & Hazard Profile

Understanding the physical state and chemical behavior of a compound is the first step in designing a self-validating safety protocol. While the parent compound 4-morpholinopiperidine is a low-melting solid (40–43 °C)[3], the addition of the N-propyl group disrupts crystal packing, typically rendering 4-(1-Propylpiperidin-4-yl)morpholine a viscous liquid at room temperature.

Table 1: Extrapolated Hazard Data & Physicochemical Properties

PropertyValue / DescriptionSafety Implication (Causality)
Physical State Viscous liquid / Low-melting solidProne to aerosolization or splashing during vigorous transfer; requires strict face protection.
GHS Classification H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory tract irritation[4].
Solubility Soluble in DCM, MeOH, H₂O (pH > 11)High lipophilicity increases dermal penetration risk; rapid systemic absorption if spilled on skin.
Vapor Pressure Low at 20 °C, increases with heatInhalation risk becomes critical during heated reactions or rotary evaporation.

Causality-Driven PPE Requirements

Do not merely wear PPE; you must understand the barrier mechanics. The lipophilic nature of the propyl chain combined with the basicity of the morpholine nitrogen means this compound can rapidly penetrate compromised skin barriers, causing saponification of cellular membranes.

  • Hand Protection (Self-Validating Double-Glove System)

    • Primary (Inner) Glove: Standard 4-mil Nitrile. Acts as the baseline barrier.

    • Secondary (Outer) Glove: 8-mil Nitrile or Neoprene.

    • Causality: Basic amines can permeate thin nitrile over time. If a splash occurs, the outer glove is immediately stripped, leaving the inner glove intact to prevent secondary exposure during your transit to the sink.

  • Eye & Face Protection

    • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+) combined with a full-face shield if dispensing volumes >50 mL.

    • Causality: The basicity (pH > 11 in aqueous environments) will cause immediate, irreversible corneal damage upon contact[4]. Standard safety glasses with side shields are insufficient against viscous liquid splashes.

  • Body Protection

    • Requirement: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.

    • Causality: Synthetic blends (polyester) can melt into the skin if a secondary fire occurs (e.g., if handling alongside reactive hydrides). Knit cuffs prevent the sleeve from dragging into the chemical and causing unnoticed capillary wicking.

  • Respiratory Protection

    • Requirement: Operations must be conducted in a standard chemical fume hood with a face velocity of 80–100 fpm. If ventilation fails or bulk transfer is required outside a hood, an ABEK-type (EN14387) respirator filter is mandatory[1].

Operational Handling Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for safe dispensing:

Step 1: Preparation & Equilibration Purge the analytical balance or dispensing area within the fume hood. Line the base with poly-backed chemical-absorbent bench paper. If the compound is stored at 4 °C, allow the sealed container to equilibrate to room temperature in a desiccator. Causality: Opening a cold container causes atmospheric moisture to condense inside, which degrades the amine over time.

Step 2: Dispensing Use a positive-displacement pipette for viscous liquids or a static-free spatula if it has crystallized. Never pour directly from the source bottle, as basic amines will coat the threads and cement the cap shut upon storage.

Step 3: Matrix Locking (Transfer) Dissolve the compound in your primary reaction solvent (e.g., dichloromethane or methanol) inside the fume hood before transferring the flask to the main laboratory bench. Causality: This locks the volatile/irritant amine into a less hazardous liquid matrix, drastically reducing inhalation risks during transport.

Step 4: Decontamination Wipe all spatulas, pipettes, and exterior vial threads with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual free-base amine, followed by an isopropanol wipe.

PPE_Workflow Start Pre-Task: Verify Hood Flow (>80 fpm) Glove1 Don Inner Nitrile Gloves (4-mil) Start->Glove1 Coat Don Cotton Lab Coat & Splash Goggles Glove1->Coat Glove2 Don Outer Gloves (8-mil Neoprene/Nitrile) Coat->Glove2 Execute Dispense Chemical in Fume Hood Glove2->Execute Spill Spill Detected? Execute->Spill Strip Strip Outer Gloves Neutralize with Citric Acid Spill->Strip Yes Proceed Proceed to Reaction Setup Spill->Proceed No Strip->Proceed

Logical workflow for PPE donning and spill mitigation during amine handling.

Disposal and Spill Response Plan

Safety requires an explicit, self-validating disposal loop. Do not rely on generic spill kits for lipophilic bases.

Immediate Spill Response Methodology:

  • Isolate : Immediately lower the fume hood sash to contain aerosolized irritants. Alert peers in the vicinity.

  • Neutralize : Do not use water. Water will simply spread the lipophilic base and increase the surface area for vaporization. Apply a solid acid neutralizer (e.g., sodium bisulfate) or sand mixed with 10% citric acid directly to the spill.

  • Absorb & Segregate : Sweep the neutralized, solid matrix into a highly visible, labeled hazardous waste bag using a dedicated plastic dustpan.

Routine Waste Segregation: Aqueous or organic waste containing 4-(1-Propylpiperidin-4-yl)morpholine must be kept strictly separate from oxidizing agents (e.g., peroxides, nitric acid). Causality: Tertiary amines can undergo violent, exothermic N-oxidation if mixed with strong oxidizers in a waste carboy. Collect all related washings in a designated "Basic Organic Waste" container.

SpillResponse Detect Spill Occurs Contain Lower Sash & Alert Peers Detect->Contain Neutralize Apply Solid Acid Neutralizer Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Dispose Transfer to Basic Org. Waste Absorb->Dispose

Immediate step-by-step logical pathway for localized chemical spill response.

References

  • National Center for Biotechnology Information. "4-Morpholinopiperidine | C9H18N2O | CID 795724 - Safety and Hazards". PubChem Database.[Link]

Sources

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